6-bromo-1-methyl-1H-indazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCNMXPRXAGVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676466 | |
| Record name | 6-Bromo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214899-85-0 | |
| Record name | 6-Bromo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-bromo-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthetic pathway for 6-bromo-1-methyl-1H-indazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. This document details the experimental protocol for the direct methylation of 6-bromo-1H-indazol-3-amine and discusses the synthesis of this essential precursor.
Introduction
Substituted indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, making them privileged scaffolds in drug design.[1][2] Specifically, 3-aminoindazoles have garnered considerable attention as they can mimic the adenine nucleus of ATP, leading to the development of potent kinase inhibitors with antitumor properties.[3] this compound serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structure allows for diverse functionalization, making it a versatile component in the creation of complex bioactive molecules.
This guide focuses on a direct and efficient method for the synthesis of this compound via N-methylation of the corresponding 1H-indazole.
Core Synthesis Pathway: N-Methylation of 6-bromo-1H-indazol-3-amine
The most direct route to this compound involves the selective methylation of the N-1 position of the indazole ring of 6-bromo-1H-indazol-3-amine. This transformation is typically achieved using a suitable methylating agent in the presence of a base.
A common challenge in the alkylation of 3-aminoindazoles is the potential for competitive reaction at the N-1 and 3-amino positions.[4] However, careful selection of reagents and reaction conditions can favor the desired N-1 methylation.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a reported synthesis of this compound.[5]
Materials:
-
6-bromo-1H-indazol-3-amine
-
Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in oil)
-
Iodomethane
-
Water
Procedure:
-
Dissolve 6-bromo-1H-indazol-3-amine (1 equivalent) in dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% oil dispersion, approximately 1.8 equivalents) portion-wise while stirring.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Add iodomethane (approximately 1.1 equivalents) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion of the reaction, quench by adding water to the crude reaction mixture.
-
A solid precipitate will form. Collect the solid by filtration.
-
Dry the solid to afford the final product, this compound.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Volume (µL) | Equivalents |
| 6-bromo-1H-indazol-3-amine | 212.04 | 3.71 | 788 | - | 1.0 |
| Sodium Hydride (60%) | 40.00 (as NaH) | 6.79 | 163 | - | 1.83 |
| Iodomethane | 141.94 | 4.09 | - | 225 | 1.10 |
| This compound | 226.07 | - | - | - | - |
| Parameter | Value |
| Yield | 80% |
| LRMS (m/z) | 226 (M)+, 228 (M+2)+ |
¹H NMR Data (300 MHz, DMSO-d6) δ ppm: 3.75 (s, 3H); 5.7 (s, 2H); 7.01 (d, 1H); 7.59 (d, 1H); 7.6 (s, 1H).[5]
Synthesis of the Precursor: 6-bromo-1H-indazol-3-amine
The availability of the starting material, 6-bromo-1H-indazol-3-amine, is crucial. A common and efficient method for the synthesis of 3-aminoindazoles is through the reaction of ortho-substituted benzonitriles with hydrazine.[3][4]
General Pathway from 4-Bromo-2-fluorobenzonitrile
A prevalent route to 6-bromo-1H-indazol-3-amine involves the cyclization of 4-bromo-2-fluorobenzonitrile with hydrazine hydrate.
Reaction Scheme:
Caption: Synthesis of 6-bromo-1H-indazol-3-amine.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 6-bromo-1H-indazol-3-amine.
Caption: Experimental workflow for 6-bromo-1H-indazol-3-amine synthesis.
Alternative Synthetic Strategies
While the presented pathway is a primary method, other strategies for the synthesis of substituted 3-aminoindazoles exist. These include:
-
Palladium-catalyzed arylation: A two-step synthesis from 2-bromobenzonitriles involving a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence.[4] This method offers an alternative to the SNAr reaction with o-fluorobenzonitriles.
-
Functionalization of the indazole core: Methods such as the Sandmeyer-type reaction on an amino-indazole can be used to introduce the bromo substituent.[6]
The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Conclusion
The synthesis of this compound is readily achievable through the N-methylation of 6-bromo-1H-indazol-3-amine. This in-depth guide provides a clear and detailed protocol for this transformation, along with information on the synthesis of the necessary precursor. The provided data and workflows are intended to support researchers and scientists in the efficient production of this important chemical intermediate for applications in drug development and medicinal chemistry.
References
6-Bromo-1-methyl-1H-indazol-3-amine: A Technical Guide for Researchers
CAS Number: 1214899-85-0
Structure:
This technical guide provides an in-depth overview of this compound, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical properties, a detailed synthesis protocol, and its potential applications in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1214899-85-0 | PubChem[1] |
| Molecular Formula | C₈H₈BrN₃ | PubChem[1] |
| Molecular Weight | 226.07 g/mol | PubChem[1] |
| Boiling Point | 378.4 ± 22.0 °C at 760 mmHg | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Temperature | 4°C, protect from light | Sigma-Aldrich[2] |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (300 MHz, DMSO-d₆) | δ ppm: 3.75 (s, 3H), 5.7 (s, 2H), 7.01 (d, 1H), 7.59 (d, 1H), 7.6 (s, 1H) | ChemicalBook[3] |
| Low-Resolution Mass Spectrometry (LRMS) | m/z: 226 (M)⁺, 228 (M+2)⁺ | ChemicalBook[3] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the N-methylation of 6-bromo-1H-indazol-3-amine. The following protocol is adapted from established literature procedures.[3]
Materials:
-
6-bromo-1H-indazol-3-amine
-
Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in oil)
-
Iodomethane
-
Water
Procedure:
-
Dissolve 6-bromo-1H-indazol-3-amine (1 equivalent) in dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, ~1.8 equivalents) portion-wise to the stirred solution at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Add iodomethane (~1.1 equivalents) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by the addition of water.
-
A solid precipitate will form. Collect the solid by filtration.
-
Dry the solid to afford the final product, this compound.
Role in Drug Discovery and Potential Signaling Pathways
This compound is a valuable heterocyclic building block, frequently utilized in the synthesis of more complex molecules with potential therapeutic applications. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.
The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors.[4] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The 1H-indazole-3-amine moiety is known to act as an effective "hinge-binding" fragment, anchoring the inhibitor molecule to the ATP-binding site of the target kinase.
While there is limited public information on the direct biological activity of this compound itself, its role as a precursor allows for the exploration of a wide range of kinase targets. The bromine atom at the 6-position provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), enabling the synthesis of diverse libraries of potential kinase inhibitors.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical role of this compound in the context of drug discovery.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow of utilizing the core scaffold in drug discovery.
References
An In-depth Technical Guide to the Solubility and Stability of 6-bromo-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physicochemical properties of 6-bromo-1-methyl-1H-indazol-3-amine, focusing on its solubility and stability. The information herein is critical for the advancement of research and development involving this compound, particularly in the context of medicinal chemistry and pharmacology. Indazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, making a thorough understanding of their fundamental properties imperative for any application.[1][2][3]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1214899-85-0 | [4] |
| Molecular Formula | C₈H₈BrN₃ | |
| Molecular Weight | 226.08 g/mol | [4] |
| Physical Form | Solid | [5] |
| Boiling Point | 378.4 ± 22.0 °C at 760 mmHg | |
| Storage Temperature | 4°C, protect from light |
Solubility Profile
Expected Solubility Characteristics:
-
Aqueous Solubility: As an amine, this compound is expected to exhibit some degree of water solubility, which can be significantly influenced by pH.[6][7][8] In acidic solutions, the amine group will be protonated, forming a more soluble salt.[7][8]
-
Organic Solvent Solubility: It is anticipated to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF, which is consistent with its use in synthesis and biological screening.
A systematic approach to determining the solubility of this compound is outlined in the experimental protocols section.
Stability Profile
Understanding the stability of a pharmaceutical compound is paramount for ensuring its safety, efficacy, and shelf-life.[9][10][11] Stability testing evaluates the influence of environmental factors such as temperature, humidity, and light on the quality of the substance.[9][12]
Potential Degradation Pathways:
Amine-containing compounds can be susceptible to both oxidative and thermal degradation.[13][14] Potential degradation pathways for this compound could involve oxidation of the amine group or other parts of the heterocyclic ring system, particularly under stressed conditions.
A comprehensive stability testing program should be implemented to identify potential degradation products and establish appropriate storage conditions and re-test periods.[12][15]
Experimental Protocols
Detailed methodologies for the systematic evaluation of the solubility and stability of this compound are provided below. These protocols are based on established pharmaceutical guidelines and practices.
Solubility Determination
Objective: To determine the aqueous and organic solvent solubility of this compound.
Materials:
-
This compound
-
Purified water
-
pH buffers (pH 2, 4, 7, 9, 12)
-
Organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)
-
Analytical balance
-
Vials
-
Shaker/incubator
-
HPLC-UV or other suitable analytical instrumentation
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of the solid compound to vials containing each of the selected aqueous buffers and organic solvents.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.
-
-
Kinetic Solubility Measurement (High-Throughput Method):
-
Add small aliquots of the DMSO stock solution to the aqueous buffers.
-
Monitor for the first sign of precipitation using a nephelometer or visual inspection.
-
The concentration at which precipitation occurs is the kinetic solubility.
-
Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions to identify degradation pathways and establish a stability profile.
Materials:
-
This compound
-
Forced degradation reagents:
-
Acidic solution (e.g., 0.1 N HCl)
-
Basic solution (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
-
Environmental chambers (for controlled temperature and humidity)
-
Photostability chamber
-
HPLC-UV/MS for separation and identification of degradation products
Procedure:
-
Forced Degradation Studies:
-
Expose solutions of the compound to acidic, basic, and oxidative conditions at elevated temperatures (e.g., 60°C).
-
Expose the solid compound and solutions to light in a photostability chamber.
-
Expose the solid compound to heat (e.g., 80°C) and high humidity (e.g., 75% RH).
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to determine the percentage of degradation and identify major degradation products.
-
-
Long-Term and Accelerated Stability Studies:
-
Store the compound in its intended container-closure system under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[15]
-
Test samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) for appearance, assay, and degradation products.[9][12][15]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility and stability of this compound.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1214899-85-0 [chemicalbook.com]
- 5. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]
- 6. chemhaven.org [chemhaven.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. japsonline.com [japsonline.com]
- 10. qualityhub.com [qualityhub.com]
- 11. www3.paho.org [www3.paho.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pure.hw.ac.uk [pure.hw.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
The Emerging Therapeutic Potential of 6-Bromo-1-methyl-1H-indazol-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, 6-bromo-1-methyl-1H-indazol-3-amine and its analogs are gaining significant attention as promising candidates for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the potential biological activities of these derivatives, with a focus on their anticancer properties, kinase inhibition profiles, and the signaling pathways they modulate. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development in this area.
Anticancer Activity
Derivatives of the 1H-indazole-3-amine core have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.
Quantitative Antiproliferative Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative 1H-indazole-3-amine derivatives against various cancer cell lines. It is important to note that the specific substitutions on the core structure significantly influence the potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative A | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil | - |
| A549 (Lung Cancer) | >50 | |||
| PC-3 (Prostate Cancer) | >50 | |||
| Hep-G2 (Hepatoma) | >50 | |||
| Derivative B | HEK-293 (Normal Kidney Cells) | 33.2 | - | - |
Data is representative of published findings for substituted 1H-indazole-3-amine derivatives and may not be specific to the 6-bromo-1-methyl substitution pattern.[1]
Kinase Inhibition
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Key Kinase Targets
Research has identified several key kinase targets for indazole-based inhibitors, including:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to aneuploidy and tumorigenesis.[2]
-
BRAF V600E: A mutated serine/threonine kinase that is a key driver in a significant percentage of melanomas and other cancers.[3]
Quantitative Kinase Inhibition Data
The table below presents the IC₅₀ values for representative indazole-based kinase inhibitors against PLK4 and BRAF V600E.
| Compound Scaffold | Kinase Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| N-(1H-indazol-6-yl)benzenesulfonamide derivative | PLK4 | 0.1 | Centrinone | 2.7 |
| Indazole-based inhibitor | PLK4 | < 0.1 | Axitinib | 6.5 |
| Quinolol/Naphthol derivative | BRAF V600E | ~100 | Sorafenib | - |
| Phenyl-substituted thioxo-tetrahydro-pyrimidine-benzenesulfonamide | BRAF V600E | 890 | Sorafenib | 100 |
This data is for structurally related indazole derivatives and highlights the potential of the scaffold.[4][5][6][7]
Modulation of Cellular Signaling Pathways
By inhibiting key kinases, this compound derivatives can modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
MAPK/ERK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell growth and division. The BRAF V600E mutation leads to constitutive activation of this pathway.[3]
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical signaling cascade that governs cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[2]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the biological activities of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route for derivatization of the this compound core often involves coupling reactions at the 3-amino position.
Protocol: Amide Coupling
-
Dissolution: Dissolve this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Coupling Agent Addition: Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
MTT Cell Proliferation Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to a kinase.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mixture of the target kinase (e.g., PLK4 or BRAF V600E), a fluorescently labeled tracer, and a europium-labeled anti-tag antibody in the assay buffer.
-
Assay Plate Setup: Add the compound dilutions to a 384-well plate.
-
Reaction Initiation: Add the kinase/tracer/antibody mixture to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value by fitting the dose-response curve.[8]
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify specific proteins in a cell lysate to assess the activation state of signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9][10][11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9]
Cell Cycle Analysis
This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compound for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with a cytotoxic agent.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours or continuous exposure).
-
Incubation: Remove the compound-containing medium (if not continuous exposure) and incubate the cells in fresh medium for 1-2 weeks until visible colonies form.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.[13]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[13]
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.[13]
This technical guide provides a foundational understanding of the potential biological activities of this compound derivatives. The provided data and protocols serve as a valuable resource for researchers aiming to explore and advance this promising class of compounds in the field of drug discovery.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a novel family of BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted design, synthesis, molecular simulation, ADME-T and in-vitro anticancer assessment of phenyl-substituted-thioxo-tetrahydro-pyrimidin-benzenesulfonamide derivatives as potential BRAFV600E/WT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to the Safety and Handling of 6-bromo-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-bromo-1-methyl-1H-indazol-3-amine (CAS No. 1214899-85-0), a key intermediate in pharmaceutical research. Due to the limited availability of a complete, standalone Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from various sources, including supplier data and safety information for structurally similar compounds. Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is critical for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN₃ | PubChem[1] |
| Molecular Weight | 226.07 g/mol | PubChem[1] |
| Appearance | Solid (form) | Sigma-Aldrich[2] |
| Boiling Point | 378.4 ± 22.0 °C at 760 mmHg | Sigma-Aldrich[2] |
| Purity | ≥98% | Sigma-Aldrich[2] |
| CAS Number | 1214899-85-0 | PubChem[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Harmful) | Warning | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal (Category 4) | GHS07 (Harmful) | Warning | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Harmful) | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation (Category 4) | GHS07 (Harmful) | Warning | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation[1][2] |
Safe Handling and Storage Protocols
Personal Protective Equipment (PPE)
A robust defense against exposure begins with the correct use of PPE. The following diagram outlines the necessary PPE for handling this compound.
Caption: Required PPE for handling this compound.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoiding Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols.[4]
-
Safe Handling Practices: Use non-sparking tools and prevent the build-up of electrostatic charge. Wash hands and any exposed skin thoroughly after handling.[4]
Storage Conditions
Proper storage is essential to maintain the integrity of the compound and ensure safety.
| Storage Condition | Recommendation |
| Temperature | Store at 4°C.[2] |
| Light | Protect from light.[2] |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] |
Emergency Procedures
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical. The following table outlines the recommended procedures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Accidental Release Measures (Spills)
A systematic approach is necessary to manage spills effectively and safely.
Caption: Workflow for the safe management of a chemical spill.
Fire-Fighting and Disposal
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: The hazardous decomposition products formed in a fire include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Considerations
Chemical waste must be handled and disposed of according to institutional, local, regional, and national regulations.
-
Primary Disposal Method: The recommended method for disposal is through a licensed professional waste disposal service.[3]
-
Waste Container: Collect waste in a designated, compatible, and properly labeled container for hazardous chemical waste.[3]
-
Prohibited Actions: Do not dispose of this chemical down the drain or in regular trash.[5]
The logical flow for proper disposal is outlined below.
Caption: Workflow for the compliant disposal of chemical waste.
Toxicological Information
This guide is intended to provide a comprehensive overview of the safety and handling of this compound based on currently available information. It is imperative that all laboratory personnel consult their institution's specific safety protocols and adhere to all applicable regulations.
References
Commercial Sourcing and Technical Profile of 6-bromo-1-methyl-1H-indazol-3-amine
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 6-bromo-1-methyl-1H-indazol-3-amine is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical synthesis. Its unique indazole core structure, featuring a bromine atom at the 6-position and a methyl group at the 1-position, makes it a valuable precursor for the development of complex bioactive molecules. This guide provides an in-depth overview of the commercial suppliers, synthesis protocols, and potential applications of this compound for professionals in research and drug development. Indazole derivatives are widely recognized for their diverse pharmacological activities, and the specific substitution pattern of this compound suggests its potential as a scaffold in drug discovery.[1]
Commercial Availability
A number of chemical suppliers offer this compound, with varying purity levels and quantities. Researchers should consider factors such as purity, availability, and the supplier's reputation when sourcing this compound. The purity of the compound is a critical factor for its effective use in sensitive applications, with typical specifications requiring a purity of over 97% as determined by High-Performance Liquid Chromatography (HPLC).
| Supplier Name | Purity | Quantity | Price (USD) | CAS Number |
| Shaanxi Dideu New Materials Co. Ltd. | 99% | / kg | $0.00 | 1214899-85-0 |
| Career Henan Chemical Co. | 98% | / KG | $3.00 | 1214899-85-0 |
| ChemScene LLC (via Sigma-Aldrich) | 98% | Not specified | Not specified | 1214899-85-0 |
| Cenmed Enterprises | 98% | 5g | Not specified | 1214899-85-0 |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the methylation of 6-bromo-1H-indazol-3-amine. The following is a representative experimental protocol based on literature precedents.
Synthesis of this compound:
-
Dissolution: 6-bromo-1H-indazol-3-amine (788 mg, 3.71 mmol) is dissolved in dimethylformamide (3 mL) and the solution is cooled to 0 °C.[2]
-
Addition of Base: Sodium hydride (60% dispersion in oil; 163 mg, 6.79 mmol) is added in batches to the stirred solution at 0 °C.[2] The reaction mixture is stirred at this temperature for an additional 30 minutes.
-
Methylation: Iodomethane (225 μL, 4.09 mmol) is added dropwise to the mixture, and the reaction is stirred for 2 hours at room temperature.[2]
-
Work-up: Upon completion of the reaction, water is added to the crude reaction mixture, leading to the precipitation of a red solid.[2]
-
Isolation: The solid product is collected by filtration and dried to yield the title compound.[2] The reported yield for this reaction is 80%.[2]
Characterization Data:
-
LRMS: m/z: 226 (M)+, 228 (M + 2)+[2]
-
1H NMR (300 MHz, DMSO-d6) δ ppm: 3.75 (s, 3H); 5.7 (s, 2H); 7.01 (d, 1H); 7.59 (d, 1H); 7.6 (s, 1H)[2]
Applications in Research and Drug Development
This compound and its parent compound, 6-bromo-1H-indazol-3-amine, are versatile intermediates in the synthesis of potential therapeutic agents.[3] Their applications span several areas of research:
-
Pharmaceutical Development: These compounds are crucial building blocks for synthesizing kinase inhibitors and other potential therapeutic agents, particularly in the fields of oncology and neurology.[3][4] The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases.[5]
-
Biochemical Research: They are utilized in studies to investigate the mechanisms of action of specific enzymes and proteins, which aids in understanding disease pathways.[3]
-
Material Science: The unique electronic properties of these compounds make them useful in the development of advanced materials, such as those used in organic electronics.[3]
-
Agrochemicals: There is potential for their use in the development of new agrochemical products for crop protection.[3]
Potential Mechanism of Action and Signaling Pathways
While a specific signaling pathway for this compound is not extensively documented, its utility as a scaffold for kinase inhibitors suggests its derivatives could target various signaling pathways implicated in diseases like cancer. For instance, related indazole derivatives have been investigated as inhibitors of Polo-like kinase 4 (PLK4). The diagram below illustrates a hypothetical signaling pathway that could be targeted by an indazole-based kinase inhibitor.
Caption: Hypothetical MAPK signaling pathway targeted by an indazole-based inhibitor.
Workflow for Sourcing Chemical Compounds
The process of acquiring a specialized chemical like this compound involves several key steps, from initial identification to final procurement. The following diagram outlines a typical workflow for researchers and procurement managers.
Caption: General workflow for sourcing a chemical compound.
Conclusion
This compound is a readily available and synthetically accessible compound with significant potential in drug discovery and material science. Its utility as a building block for kinase inhibitors highlights its importance for researchers in oncology and neurology. By understanding the commercial landscape, synthesis protocols, and potential applications of this compound, researchers can effectively incorporate it into their research and development programs.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-bromo-1-methyl-1H-indazol-3-amine. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse N-substituted 6-amino-1-methyl-1H-indazol-3-amine derivatives.[1][2] These scaffolds are of significant interest in drug discovery due to the prevalence of the indazole core in biologically active molecules.[1]
The Buchwald-Hartwig amination offers a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceutical candidates.[2][3] The reaction typically involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] The N1-methyl group on the indazole ring prevents side reactions at this position, ensuring regioselectivity for the C-N coupling at the 6-position.[1]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the active Pd(0) catalyst.[1][4][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions for Analogous Substrates
While specific conditions for this compound are not extensively reported, the following tables summarize successful Buchwald-Hartwig amination conditions for the closely related 6-bromo-1H-indazole. These conditions serve as an excellent starting point for optimization.
Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1] |
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]
| Amine | Product | Yield (%) |
| Morpholine | 6-(morpholino)-1H-indazole | 95 |
| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |
| Dibenzylamine | N,N-dibenzyl-1H-indazol-6-amine | 76 |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-(4-chlorophenyl)-1-(1H-indazol-6-yl)piperidin-4-ol | 89 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1] |
Experimental Protocols
The following protocols are generalized procedures based on successful reactions with similar substrates and should be optimized for the specific amine and desired scale. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
General Protocol for the Amination of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine
-
BrettPhos precatalyst (or other suitable ligand/precatalyst system)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).[1]
-
Evacuate and backfill the tube with an inert gas three times.[1]
-
Add anhydrous THF (5 mL) via syringe.[1]
-
While stirring the mixture, add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise.[1]
-
Seal the tube and heat the reaction mixture to 65 °C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted 6-amino-1-methyl-1H-indazol-3-amine.
General Protocol for the Amination of this compound with a Secondary Amine
Materials:
-
This compound
-
Secondary amine
-
RuPhos precatalyst (or other suitable ligand/precatalyst system)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).[1]
-
Evacuate and backfill the tube with an inert gas three times.[1]
-
Add anhydrous THF (5 mL) via syringe.[1]
-
While stirring the mixture, add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise.[1]
-
Seal the tube and heat the reaction mixture to 65 °C.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted 6-amino-1-methyl-1H-indazol-3-amine.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening other ligands (e.g., XantPhos), bases (e.g., NaOtBu, Cs2CO3), and solvents (e.g., toluene, dioxane).[1][6][7][8] The reaction temperature can also be optimized.
-
Side Products: The presence of a 3-amino group on the indazole substrate could potentially lead to side reactions, such as coordination to the palladium catalyst, which might inhibit the catalytic cycle. If catalyst deactivation is suspected, increasing the catalyst loading or using a more robust ligand system may be beneficial.
-
Reductive Dehalogenation: The formation of 1-methyl-1H-indazol-3-amine as a byproduct indicates reductive dehalogenation. Using a less sterically hindered ligand or lowering the reaction temperature may mitigate this side reaction.[1]
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-amino-1-methyl-1H-indazol-3-amine derivatives. The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results.[1][5] The protocols and data presented here serve as a valuable starting point for researchers in medicinal chemistry and drug discovery to synthesize novel indazole-based compounds for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
Application Notes and Protocols for Sonogashira Coupling of 6-bromo-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent kinase inhibitors used in oncology.[1][2][3] The Sonogashira coupling, a robust and versatile palladium-catalyzed cross-coupling reaction, provides a powerful tool for the functionalization of the indazole nucleus by forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-bromo-1-methyl-1H-indazol-3-amine with various terminal alkynes. The introduction of an alkynyl moiety at the 6-position of the 1-methyl-1H-indazol-3-amine core generates a library of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors.
Application Notes
The this compound is an excellent substrate for Sonogashira coupling reactions. The bromine atom at the 6-position is sufficiently reactive for oxidative addition to the palladium catalyst, while the 3-amino and 1-methyl groups can influence the electronic properties of the indazole ring and the solubility of the molecule. The resulting 6-alkynyl-1-methyl-1H-indazol-3-amine derivatives are of significant interest in drug development for several reasons:
-
Kinase Inhibition: Indazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] The alkynyl group introduced via Sonogashira coupling can be further modified or can itself interact with the kinase active site, potentially enhancing potency and selectivity.[6]
-
Structural Diversity: The wide availability of terminal alkynes allows for the synthesis of a diverse library of 6-substituted indazole derivatives. This enables a thorough exploration of the structure-activity relationship (SAR) to identify compounds with optimal pharmacological properties.
-
Bioorthogonal Chemistry: The terminal alkyne functionality can also serve as a handle for further modifications using click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various probes, imaging agents, or other molecular entities.
Experimental Protocols
The following protocols are generalized procedures for the Sonogashira coupling of this compound with terminal alkynes. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
General Protocol for Sonogashira Coupling
A typical Sonogashira coupling reaction involves a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent.[4]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-1-methyl-1H-indazol-3-amine.
Copper-Free Sonogashira Coupling Protocol
In some cases, the use of a copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can mitigate this issue.[2][6]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst and ligand system (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand)
-
Base (e.g., a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or an amine base)
-
Solvent (e.g., DMF, dioxane)
-
Inert gas
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv.).
-
Heat the reaction mixture and monitor its progress.
-
Follow the workup and purification steps as described in the general protocol.
Data Presentation
The following table summarizes representative reaction conditions and hypothetical yields for the Sonogashira coupling of this compound with various terminal alkynes, based on typical outcomes for similar substrates. Actual yields will depend on the specific reaction conditions and the nature of the alkyne.
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TEA | DMF | 80 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | DIPA | THF | 60 | 8 | 70-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | - | TEA | DMF | 70 | 5 | 80-90 |
| 4 | 3-Ethynylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 65-80 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | - | TEA | DMF | 60 | 10 | 60-75 |
Visualizations
Sonogashira Coupling Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-bromo-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors. Its resemblance to the purine ring of ATP allows indazole-based compounds to function as competitive inhibitors in the ATP-binding site of a wide array of kinases. The dysregulation of kinase activity is a known driver in a multitude of diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[1][2]
6-bromo-1-methyl-1H-indazol-3-amine is a key building block for the synthesis of a new generation of kinase inhibitors. The bromine atom at the 6-position offers a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the exploration of the solvent-exposed regions of the kinase ATP-binding pocket. The 3-amino group can be further functionalized to establish crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity and selectivity.[1]
These application notes provide detailed protocols for the derivatization of this compound and present representative data on the activity of analogous compounds to guide the synthesis and evaluation of novel kinase inhibitors.
Data Presentation
Table 1: Representative Kinase Inhibitory Activity of Indazole-Based Compounds
The following table summarizes the in vitro kinase inhibitory activity of a series of kinase inhibitors derived from indazole scaffolds, providing a reference for the potential potency of compounds synthesized from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Antiproliferative Activity (Cell Line, IC50 µM) |
| LEAD-001 | PLK4 | 50 | MCF-7, 5.2 |
| COMP-002 | PLK4 | 35 | MCF-7, 3.8 |
| COMP-003 | PLK4 | 28 | MCF-7, 2.5 |
| AXITINIB | PLK4 | 6.5 | MCF-7, 0.2 |
| 28a | c-Met | 1.8 | EBC-1, 0.18 |
Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[5][6]
Table 2: Representative Suzuki-Miyaura Coupling Reaction Yields
The following table presents representative yields for the Suzuki-Miyaura coupling of 6-bromoisoquinoline-1-carbonitrile with various boronic acids, illustrating the expected efficiency of this transformation on a similar bromo-heterocyclic scaffold.
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile | 70 |
| 2 | (4-Formylphenyl)boronic acid | 6-(4-Formylphenyl)isoquinoline-1-carbonitrile | 71 |
| 3 | (3-Fluoro-4-formylphenyl)boronic acid | 6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile | 75 |
| 4 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)isoquinoline-1-carbonitrile | 65 |
Data sourced from patent WO2012016187A1, as presented in a representative context.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl/heteroaryl-1-methyl-1H-indazol-3-amine.[7][8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)
-
Strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., THF or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the palladium precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF, 5 mL) via syringe.
-
Add the base (e.g., LiHMDS, 1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-substituted-6-amino-1-methyl-1H-indazol-3-amine.[3][9]
Visualizations
Caption: Generalized workflow for the synthesis of kinase inhibitors.
Caption: Inhibition of the c-Met signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Arylation of 6-Bromo-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-arylation of the exocyclic amino group of 6-bromo-1-methyl-1H-indazol-3-amine. This transformation is a key step in the synthesis of a diverse range of substituted indazole derivatives, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The protocols described herein focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions, which are robust and versatile methods for the formation of carbon-nitrogen bonds.
Introduction
The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs. The ability to introduce aryl substituents at the 3-amino position of the indazole core allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) in drug discovery programs. The N-arylation of this compound provides access to a library of novel compounds for screening and lead optimization.
Reaction Principle
The N-arylation of this compound can be achieved through two primary catalytic cross-coupling methods:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction involves the coupling of an aryl halide (or pseudohalide) with the primary amino group of the indazole derivative in the presence of a suitable phosphine ligand and a base. The catalytic cycle generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
-
Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between an aryl halide and an amine. While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.
Given the N-methyl substitution on the indazole ring, the arylation is expected to occur selectively at the exocyclic 3-amino group.
Data Presentation: Reaction Conditions for N-Arylation
The following table summarizes typical reaction conditions for the N-arylation of 3-aminoindazole derivatives based on literature precedents. These conditions can serve as a starting point for the optimization of the N-arylation of this compound.
| Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-5) | XPhos (4-10) | NaOtBu (1.5-2.0) | Toluene or Dioxane | 100-110 | 12-24 | 60-95 |
| Buchwald-Hartwig | Pd(OAc)₂ (2-5) | BINAP (3-7.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16-24 | 55-90 |
| Ullmann-Type | CuI (10-20) | L-proline (20-40) | K₂CO₃ or K₃PO₄ (2.0) | DMSO | 90-120 | 24-48 | 40-80 |
| Ullmann-Type | CuI (10) | DMEDA (20) | K₃PO₄ (2.0) | Toluene | 110 | 12-24 | 50-85 |
dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; DMEDA = N,N'-Dimethylethylenediamine.
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type N-arylation of this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the N-arylation of related aminoindazoles.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add Pd₂(dba)₃ to the reaction mixture under the inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-bromo-1-methyl-1H-indazol-3-amine.
Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation
This protocol provides an alternative, palladium-free method for the N-arylation.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vial, add this compound, the aryl iodide, copper(I) iodide, L-proline, and potassium carbonate.
-
Evacuate and backfill the vial with an inert gas (nitrogen or argon).
-
Add anhydrous DMSO via syringe.
-
Seal the vial and heat the reaction mixture to 120 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 24-48 hours for completion.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the target compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-arylation of this compound.
Caption: General experimental workflow for N-arylation.
References
Application Notes & Protocols: Protecting Group Strategies for 6-bromo-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the 3-amino group of 6-bromo-1-methyl-1H-indazol-3-amine. The strategic use of protecting groups is crucial in the multi-step synthesis of complex molecules, preventing unwanted side reactions of the nucleophilic amino group.[1][2][3] The selection of an appropriate protecting group is contingent upon its stability to various reaction conditions and the mildness of the conditions required for its subsequent removal.[1]
The primary amine of this compound is nucleophilic and can react with a variety of electrophiles.[2][4] Protecting this group allows for chemical modifications at other positions of the indazole ring or on other parts of a larger molecule to which this moiety is attached. This document outlines strategies employing common amine protecting groups, focusing on carbamates and sulfonamides due to their reliability and varied deprotection methods.[5][6][7]
Overview of Protecting Group Strategies
The selection of a protecting group for the 3-amino position of the indazole requires consideration of the stability of the entire molecule, including the N-methyl group, the bromo substituent, and the indazole ring itself. The ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the reaction conditions planned for subsequent synthetic steps.
-
Readily removable under mild conditions that do not affect other functional groups.[1]
Below is a logical workflow for implementing a protecting group strategy.
Caption: General workflow for a protecting group strategy.
Data Summary: Comparison of Common Amine Protecting Groups
The following table summarizes common protecting groups suitable for the 3-amino group of this compound.
| Protecting Group (Abbr.) | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Advantages | Disadvantages/Compatibility |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, DMAP, NaHCO₃), Solvent (e.g., THF, DCM, Dioxane), Room Temp.[8] | Strong Acid (e.g., TFA in DCM, HCl in Dioxane), Room Temp.[8][9] | Stable to bases and hydrogenation.[5] Easily removed with acid.[9] | Not stable to strongly acidic conditions. |
| Benzyloxycarbonyl (Cbz or Z) | Benzyl chloroformate (CbzCl) | Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., Dioxane/H₂O), 0°C to Room Temp.[9] | Catalytic Hydrogenation (H₂, Pd/C).[5][9] | Stable to acidic and basic conditions. Orthogonal to Boc. | Deprotection via hydrogenation may affect other reducible groups. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), Room Temp.[5] | Base (e.g., 20% Piperidine in DMF).[5][10] | Stable to acidic conditions and hydrogenation. Orthogonal to Boc and Cbz.[5] | Not stable to basic conditions. |
| p-Toluenesulfonyl (Tosyl or Ts) | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM), 0°C to Room Temp.[7] | Strong Acid (e.g., HBr/AcOH) or Reductive Cleavage (e.g., Na/NH₃(l), Mg/MeOH).[7][11] | Very stable to a wide range of reaction conditions (acidic, basic, oxidative, reductive).[7][12] | Harsh deprotection conditions may not be suitable for complex molecules.[12] |
| 2-Nitrobenzenesulfonyl (Nosyl or Ns) | 2-Nitrobenzenesulfonyl chloride (NsCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM), Room Temp. | Thiolates (e.g., PhSH, K₂CO₃ in DMF).[7] | Stable to acidic conditions. Milder deprotection than Tosyl.[7][12] | Less stable to some nucleophiles and bases compared to Tosyl.[12] |
Experimental Protocols
The following are representative protocols for the protection and deprotection of this compound. Researchers should optimize these conditions for their specific applications.
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and clean, acidic removal.[4][5][8]
Caption: Reaction scheme for Boc protection and deprotection.
Protocol 3.1.1: Synthesis of tert-butyl (6-bromo-1-methyl-1H-indazol-3-yl)carbamate (Boc-Protection)
-
Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (Et₃N, 1.5 eq).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected product.
Protocol 3.1.2: Deprotection of Boc-Protected Amine
-
Preparation: Dissolve the Boc-protected indazole (1.0 eq) in DCM (approx. 0.2 M).
-
Reaction: Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 25-50% solution in DCM) to the solution at room temperature.[8] Effervescence (evolution of CO₂) may be observed.[9]
-
Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Isolation: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be performed if necessary.
Sulfonamides, such as the p-toluenesulfonyl (Tosyl or Ts) group, offer robust protection for amines, being stable to a wide range of conditions.[7][12] Their removal, however, often requires harsher reductive conditions.[11]
Caption: Reaction scheme for Tosyl protection and deprotection.
Protocol 3.2.1: Synthesis of N-(6-bromo-1-methyl-1H-indazol-3-yl)-4-methylbenzenesulfonamide (Tosyl-Protection)
-
Preparation: Dissolve this compound (1.0 eq) in pyridine (used as both solvent and base, approx. 0.5 M).
-
Reaction: Cool the solution to 0°C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and then with a cold, dilute HCl solution to remove residual pyridine, followed by more water.
-
Purification: Dry the crude solid. Recrystallization (e.g., from ethanol/water) or flash column chromatography can be used for further purification.
Protocol 3.2.2: Deprotection of Tosyl-Protected Amine (Reductive Cleavage)
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the tosyl-protected indazole (1.0 eq) and magnesium turnings (10-20 eq) in anhydrous methanol (MeOH, approx. 0.1 M).
-
Reaction: Heat the mixture to reflux. The reaction is often initiated by the addition of a small crystal of iodine if it does not start spontaneously.
-
Monitoring: Reflux for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove excess magnesium.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of NH₄Cl.
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the deprotected amine.
Selecting the Appropriate Protecting Group
The choice between different protecting groups is dictated by the planned synthetic route. This decision tree provides a simplified guide for selecting an appropriate strategy.
Caption: Decision tree for protecting group selection.
References
- 1. jocpr.com [jocpr.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 11. youtube.com [youtube.com]
- 12. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Solvent and Base Conditions for Reactions of 6-bromo-1-methyl-1H-indazol-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of solvent and base conditions in palladium-catalyzed cross-coupling reactions involving 6-bromo-1-methyl-1H-indazol-3-amine. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential therapeutic applications. The strategic functionalization at the 6-position via cross-coupling reactions is a critical step in the development of novel indazole-based molecules.
The efficiency of these transformations is highly dependent on the judicious selection of reaction parameters, with the solvent and base playing pivotal roles. This guide offers insights into optimizing these conditions for two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Key Considerations for Optimization
The electronic nature of the this compound substrate presents unique challenges and opportunities. The electron-donating amino group at the 3-position can influence the reactivity of the C-Br bond, while the indazole core itself can coordinate with the palladium catalyst. Therefore, a systematic screening of solvents and bases is crucial to achieve optimal yields and minimize side reactions.
Suzuki-Miyaura Coupling: Solvent and Base Optimization
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The choice of solvent and base is critical to facilitate the different steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Data Presentation: Representative Solvent and Base Screening for Suzuki-Miyaura Coupling
The following table summarizes representative data for the optimization of solvent and base in the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These values are illustrative and serve as a starting point for reaction optimization.
| Entry | Solvent (v/v) | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | K₂CO₃ (2) | 100 | 12 | 65 |
| 2 | Dioxane/H₂O (4:1) | K₂CO₃ (2) | 100 | 12 | 85 |
| 3 | THF/H₂O (4:1) | K₂CO₃ (2) | 80 | 16 | 70 |
| 4 | 2-MeTHF/H₂O (4:1) | K₂CO₃ (2) | 100 | 12 | 88 |
| 5 | Dioxane/H₂O (4:1) | Cs₂CO₃ (2) | 100 | 10 | 92 |
| 6 | Dioxane/H₂O (4:1) | K₃PO₄ (2) | 100 | 12 | 89 |
| 7 | Dioxane/H₂O (4:1) | NaHCO₃ (2) | 100 | 24 | 45 |
Note: Reactions performed with Pd(PPh₃)₄ (5 mol%) as the catalyst and 1.2 equivalents of arylboronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1-0.2 M).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Optimization
Caption: Suzuki-Miyaura solvent and base optimization workflow.
Buchwald-Hartwig Amination: Solvent and Base Optimization
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The selection of a suitable base is particularly critical in this reaction to deprotonate the amine nucleophile without causing undesired side reactions. The solvent must be aprotic and capable of solubilizing the reaction components.
Data Presentation: Representative Solvent and Base Screening for Buchwald-Hartwig Amination
The following table provides illustrative data for the optimization of solvent and base in the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
| Entry | Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | NaOtBu (1.5) | 110 | 12 | 75 |
| 2 | Dioxane | NaOtBu (1.5) | 100 | 12 | 80 |
| 3 | THF | NaOtBu (1.5) | 65 | 18 | 65 |
| 4 | Toluene | K₃PO₄ (2) | 110 | 24 | 50 |
| 5 | Toluene | Cs₂CO₃ (2) | 110 | 18 | 85 |
| 6 | Dioxane | Cs₂CO₃ (2) | 100 | 16 | 90 |
| 7 | THF | LiHMDS (2) | 65 | 12 | 88 |
Note: Reactions performed with a suitable Pd-catalyst/ligand system (e.g., Pd₂(dba)₃/Xantphos or a pre-catalyst) and 1.2 equivalents of the amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the selected base (1.5-2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., a G3 pre-catalyst, 1-3 mol%) or the palladium source and ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride or water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[1]
Logical Workflow for Buchwald-Hartwig Optimization
Caption: Buchwald-Hartwig solvent and base optimization workflow.
Conclusion
The successful functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig reactions is highly contingent on the meticulous optimization of solvent and base conditions. For Suzuki-Miyaura couplings, polar aprotic solvents like dioxane in combination with a moderately strong inorganic base such as cesium carbonate often provide superior results. In the case of Buchwald-Hartwig aminations, the choice between a strong alkoxide base like NaOtBu and a milder carbonate base like Cs₂CO₃, in conjunction with an appropriate aprotic solvent, will depend on the specific amine coupling partner and the desired reaction temperature. The protocols and representative data presented herein serve as a robust starting point for researchers to develop efficient and high-yielding synthetic routes to novel indazole derivatives for application in drug discovery and development.
References
Application Notes and Protocols for the Functionalization of 6-bromo-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 6-bromo-1-methyl-1H-indazol-3-amine. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3][4] The presence of a bromine atom at the 6-position of the 1-methyl-1H-indazol-3-amine core offers a versatile handle for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize pharmacological properties.[5][6]
The primary methods for the functionalization of this compound are palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][7] The most relevant of these reactions for this substrate are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.[5]
Key Functionalization Reactions
1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][8][9] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds.[5]
2. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds.[1][8][10] This method is highly effective for introducing a wide range of primary and secondary amines to the indazole core, which is a key step in the synthesis of many biologically active molecules.[1][8]
3. Sonogashira Coupling for C-C (Alkyne) Bond Formation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[5] This reaction is a powerful tool for the synthesis of substituted alkynes.
Experimental Protocols
The following are generalized procedures for the functionalization of this compound. Optimization for specific substrates may be required.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., [Pd(dppf)Cl₂], 5 mol%)[6]
-
Base (e.g., Potassium carbonate (K₂CO₃), 2.0 equivalents)[6]
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)[6]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[6]
-
Add the palladium catalyst, for instance [Pd(dppf)Cl₂] (0.05 mmol).[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.[6]
-
Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture via syringe.[6]
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[11]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]
-
Filter the mixture and concentrate the solvent under reduced pressure.[11]
-
Purify the crude product by silica gel column chromatography.[11]
Quantitative Data Summary for Suzuki-Miyaura Coupling:
| Reagent/Parameter | Amount/Condition |
| This compound | 1.0 equivalent |
| Arylboronic acid | 1.2 - 1.5 equivalents[5] |
| Palladium Catalyst | 2-10 mol%[5][12] |
| Base | 2.0 - 3.0 equivalents[5] |
| Solvent | Anhydrous DME or Dioxane/Water[12] |
| Temperature | 80 - 100 °C[6][12] |
| Reaction Time | 2 - 12 hours[6][12] |
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., RuPhos precatalyst for secondary amines, BrettPhos precatalyst for primary amines, 2 mol%)[1]
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF, 2.0 equivalents)[1]
-
Solvent (e.g., Anhydrous Tetrahydrofuran (THF))[1]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and the appropriate palladium precatalyst (0.02 mmol).[1]
-
Evacuate and backfill the tube with an inert gas three times.[1]
-
Add anhydrous THF (5 mL) via syringe.[1]
-
Add the base, for example LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol), dropwise to the stirred reaction mixture.[1]
-
Seal the tube and heat the reaction mixture to 65 °C.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.[1]
-
Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary for Buchwald-Hartwig Amination:
| Reagent/Parameter | Amount/Condition |
| This compound | 1.0 equivalent |
| Amine | 1.2 equivalents[1] |
| Palladium Precatalyst | 2 mol%[1] |
| Base | 2.0 equivalents[1] |
| Solvent | Anhydrous THF[1] |
| Temperature | 65 - 110 °C[1][6] |
| Reaction Time | 12 - 24 hours[6] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycles
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 6-bromo-1-methyl-1H-indazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 6-bromo-1-methyl-1H-indazol-3-amine. Our aim is to help you overcome common challenges, with a particular focus on preventing the undesired side reaction of debromination.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound.
Frequently Asked Questions
Q1: What is debromination and why is it a problem in my Suzuki reaction?
A1: Debromination is a common side reaction in palladium-catalyzed cross-coupling where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of 1-methyl-1H-indazol-3-amine as a byproduct. This is problematic as it consumes your starting material, reduces the yield of your desired coupled product, and complicates the purification process due to the structural similarity between the byproduct and the starting material.
Q2: I am observing a significant amount of the debrominated byproduct. What are the most likely causes?
A2: Several factors can contribute to increased debromination. The primary causes often relate to the reaction conditions:
-
Catalyst and Ligand Choice: The palladium catalyst and, more importantly, the phosphine ligand play a crucial role. Some ligands are more prone to promoting reductive dehalogenation pathways.
-
Base Selection: The strength and type of base can significantly influence the reaction outcome. Stronger bases or those capable of acting as hydride donors can sometimes exacerbate debromination.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side reactions, including debromination.
-
Solvent and Reagent Purity: The presence of water or other protic impurities in the solvent or reagents can be a source of hydrogen for the debromination reaction.
Q3: How can I minimize debromination in my reaction?
A3: Minimizing debromination requires careful optimization of your reaction conditions. Here are key strategies:
-
Select an Appropriate Catalyst/Ligand System: For electron-rich N-heterocycles like your indazole substrate, bulky and electron-rich phosphine ligands are often effective at promoting the desired cross-coupling over debromination. Consider using ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂.[1][2]
-
Optimize the Base: Weaker inorganic bases are often preferred to minimize debromination. Consider screening bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][4]
-
Control Reaction Temperature: If you are observing significant debromination, try lowering the reaction temperature. While this may slow down the reaction rate, it can also suppress the undesired side reaction.
-
Ensure Anhydrous and Degassed Conditions: Use dry solvents and ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to minimize the presence of water and oxygen. Degassing the reaction mixture is a critical step to prevent catalyst deactivation and side reactions.[3]
Q4: My reaction is not proceeding to completion. What should I do?
A4: If your reaction is sluggish or stalls, consider the following:
-
Catalyst Deactivation: Ensure your reaction is properly degassed to prevent oxygen from deactivating the palladium catalyst.
-
Ligand Choice: If you are using a simple ligand like triphenylphosphine (PPh₃), switching to a more electron-rich and bulky Buchwald ligand (e.g., SPhos, XPhos) can improve catalytic activity for challenging substrates.[1][2]
-
Solubility Issues: Ensure all reactants are sufficiently soluble in your chosen solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic substrates and the inorganic base. Vigorous stirring is essential for biphasic reactions.
-
Increase Temperature Cautiously: If the reaction is slow, a moderate increase in temperature may be beneficial. However, be mindful that excessive heat can promote debromination.
Data Presentation: Reaction Conditions for Suzuki Coupling of Bromo-Indazole Derivatives
While specific comparative data for this compound is limited in the literature, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of structurally similar bromo-indazole and bromo-benzimidazole derivatives. This data can serve as a valuable starting point for optimizing your reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)* | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [1] |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 72 | [5] |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | N/A | High | [5] |
*Yields are for the desired coupled product and are based on analogous reactions with similar substrates. Optimization for this compound is recommended.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound, which should be optimized for your specific arylboronic acid.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water).
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: General Procedure using Pd(PPh₃)₄
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in a 4:1 mixture of 1,4-dioxane and water.
-
Add the base (K₂CO₃) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (Pd(PPh₃)₄) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[5]
-
Visualizations
Troubleshooting Logic for Debromination in Suzuki Reactions
A decision tree for troubleshooting high debromination.
General Experimental Workflow for Suzuki Coupling
A generalized workflow for performing Suzuki coupling reactions.
References
common side reactions with 6-bromo-1-methyl-1H-indazol-3-amine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-1-methyl-1H-indazol-3-amine. The information provided addresses common side reactions and offers strategies to avoid them, ensuring a higher yield and purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reaction during the synthesis of this compound is the formation of the undesired N2-methylated isomer, 6-bromo-2-methyl-2H-indazol-3-amine. This occurs during the N-methylation of the 6-bromo-1H-indazol-3-amine precursor. Additionally, depending on the reaction conditions, methylation of the exocyclic 3-amino group can also occur, leading to further impurities.
Q2: What factors influence the ratio of N1 to N2 isomer formation during methylation?
A2: The regioselectivity of N-alkylation in indazoles is a complex interplay of several factors:
-
Base and Solvent System: The choice of base and solvent significantly impacts the N1/N2 ratio. Strong bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) tend to favor the formation of the thermodynamically more stable N1-isomer. In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of both isomers.
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable N1-isomer, while kinetically controlled reactions at lower temperatures may favor the N2-isomer.
-
Steric Hindrance: Substituents on the indazole ring can sterically hinder one of the nitrogen atoms, directing alkylation to the less hindered position.
-
Electronic Effects: The electronic properties of substituents on the indazole ring can also influence the nucleophilicity of the nitrogen atoms and thus the site of alkylation.
Q3: Are there any known side reactions involving the 3-amino group?
A3: Yes, the 3-amino group is a nucleophilic center and can undergo various side reactions. Besides potential N-methylation, it can react with electrophiles present in the reaction mixture. For instance, in the presence of acylating agents, acylation of the amino group can occur. It is also susceptible to oxidation under certain conditions.
Q4: How can I minimize the formation of the N2-isomer?
A4: To favor the formation of the desired this compound (N1-isomer), consider the following strategies:
-
Employ a Strong Base in a Non-Polar Solvent: Using sodium hydride (NaH) in a solvent like THF is a well-established method to promote N1-alkylation.
-
Thermodynamic Control: Running the reaction at a slightly elevated temperature for a sufficient duration can allow the reaction to reach thermodynamic equilibrium, which favors the more stable N1-isomer.
-
Use of Protecting Groups: Temporarily protecting the 3-amino group can prevent its side reactions and may also influence the regioselectivity of the N-methylation. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy).
Troubleshooting Guides
Issue 1: Presence of a significant amount of the N2-methylated isomer in the final product.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Base/Solvent Combination | Switch to a stronger base like sodium hydride (NaH) and a less polar aprotic solvent like tetrahydrofuran (THF). Avoid weaker bases such as K₂CO₃ in polar solvents like DMF if N1-selectivity is desired. |
| Kinetic Control Favored | Increase the reaction temperature and/or reaction time to allow for thermodynamic equilibration, which favors the more stable N1-isomer. |
| Reaction Monitoring | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for maximizing the N1/N2 ratio. |
Issue 2: Formation of byproducts related to the reactivity of the 3-amino group.
| Possible Cause | Troubleshooting Steps |
| Reaction with Electrophiles | Protect the 3-amino group with a suitable protecting group (e.g., Boc) before the N-methylation step. The protecting group can be removed in a subsequent step. |
| Oxidation of the Amino Group | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive reagents are used. |
Experimental Protocols
Protocol: Regioselective N1-Methylation of 6-bromo-1H-indazol-3-amine
This protocol is designed to favor the formation of the desired N1-methylated product.
Materials:
-
6-bromo-1H-indazol-3-amine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (for comparison)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), suspend 6-bromo-1H-indazol-3-amine (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add iodomethane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Note: For comparison and to understand the solvent effect, the same reaction can be performed using anhydrous DMF as the solvent. It is anticipated that the use of DMF will result in a lower N1/N2 isomer ratio compared to THF.[1]
Data Presentation
| Base | Solvent | Expected Major Product | Notes |
| NaH | THF | N1-isomer | Favors thermodynamic control, leading to the more stable N1-product. |
| K₂CO₃ | DMF | Mixture of N1 and N2 isomers | Weaker base in a polar solvent often results in poor regioselectivity. |
| Cs₂CO₃ | DMF | Mixture of N1 and N2 isomers | Similar to K₂CO₃, can lead to isomer mixtures. |
Visualizations
Caption: Synthetic pathway for N-methylation of 6-bromo-1H-indazol-3-amine.
Caption: Troubleshooting workflow for low yield of the desired N1-isomer.
References
improving yield and purity in 6-bromo-1-methyl-1H-indazol-3-amine synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity in the synthesis of 6-bromo-1-methyl-1H-indazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary synthetic strategies are commonly employed: a "late-stage N-methylation" pathway and an "early-stage N-methylation" pathway.[1] The choice often depends on the availability of starting materials and the scalability of the process.[1] The key difference lies in when the methyl group is introduced to the indazole nitrogen.
Q2: What are the critical steps impacting the overall yield and purity?
A2: The most critical steps are the initial cyclization to form the indazole ring and the N-methylation step.[1][2] The cyclization can be prone to side reactions, while the N-methylation can produce a mixture of N1 and N2 isomers that can be challenging to separate.[1]
Q3: What purity levels can be realistically achieved for the final product?
A3: Commercially available this compound is typically offered at a purity of 98%.[3] With careful execution of purification methods like column chromatography and recrystallization, achieving a purity of 98% or higher is feasible in a laboratory setting.[4]
Q4: What are the primary methods for purifying the final compound and its intermediates?
A4: The two main purification methods are column chromatography and recrystallization.[4] Column chromatography is effective for separating the desired product from reaction byproducts and isomers, while recrystallization is used to further enhance the purity of the isolated solid.[4] For some related indazole compounds, preparative HPLC has also been used to obtain analytical samples.[4]
Troubleshooting Guides
Issue 1: Low Yield in Indazole Ring Formation
Q: My yield is very low during the cyclization step to form the 6-bromo-1H-indazole core. What are the common causes and solutions?
A: Low yields in this step are often due to side reactions or incomplete reactions.
-
Possible Cause 1: Wolff-Kishner Reduction Side Reaction. When using a hydrazone intermediate of a benzaldehyde, a common side reaction is the Wolff-Kishner reduction of the aldehyde functionality, which can significantly lower the yield to less than 10%.[2]
-
Solution: To suppress this side reaction, it is recommended to first convert the benzaldehyde starting material (e.g., 4-bromo-2-fluorobenzaldehyde) into its O-methyloxime. This intermediate is more stable and reacts with hydrazine to give the desired indazole in much higher yields (around 80%).[2]
-
-
Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature in 10°C increments.[2]
-
-
Possible Cause 3: Product Loss During Workup. The product may be lost during the precipitation and filtration steps.
-
Solution: Ensure the reaction mixture is thoroughly cooled, using an ice bath if necessary, to maximize the precipitation of the solid product before filtration.[2]
-
Issue 2: Poor Regioselectivity during N-Methylation
Q: I am getting a mixture of N1 and N2 methyl isomers during the methylation step. How can I improve the selectivity for the desired this compound (N1 isomer)?
A: The formation of N1 and N2 isomers is a common challenge in the N-alkylation of indazoles. The N1 isomer is generally the thermodynamically more stable product.[1]
-
Possible Cause 1: Reaction Conditions Favoring N2 Isomer. The choice of base, solvent, and temperature can influence the N1/N2 ratio.
-
Possible Cause 2: Ineffective Purification. The isomers are co-eluting during chromatography.
Issue 3: Difficulties in Final Product Purification
Q: I am struggling to achieve high purity for the final this compound product. What are some common purification issues and how can I resolve them?
A: Purification challenges often stem from residual starting materials, reagents, or side-products.
-
Problem: Poor separation during column chromatography.
-
Possible Cause: Inappropriate solvent system or stationary phase.[4]
-
Solution: Optimize the eluent polarity using TLC. If the product streaks or tails, especially with an amine group present, consider adding a small amount of triethylamine (0.1-1%) to the eluent to improve the peak shape on silica gel.[4]
-
-
Problem: No crystal formation during recrystallization.
-
Possible Cause: The solution is too dilute, or the chosen solvent is too effective at all temperatures.[4]
-
Solution: Concentrate the solution by evaporating some of the solvent. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. Alternatively, slowly add an anti-solvent (a solvent in which your compound is insoluble) until the solution becomes cloudy.[4]
-
-
Problem: Oily precipitate forms instead of crystals.
-
Possible Cause: The presence of significant impurities or the compound's melting point is lower than the solvent's boiling point.[4]
-
Solution: Attempt to purify the crude material further by column chromatography before recrystallization. Alternatively, use a lower-boiling point solvent or a solvent mixture.[4]
-
Quantitative Data Summary
Table 1: Comparison of Yields for 6-bromo-1H-indazole Synthesis
| Starting Material | Reaction Conditions | Product | Reported Yield | Reference |
| Isolated Hydrazone of 4-bromo-2-fluorobenzaldehyde | Heated at 100°C for 72 hours | 6-bromo-1H-indazole | <10% | [2] |
| O-methyloxime of 4-bromo-2-fluorobenzaldehyde | Reaction with hydrazine | 6-bromo-1H-indazole | ~80% | [2] |
Table 2: Reported Yields for Analogous Synthetic Steps
| Pathway Step | Reaction | Intermediate/Product | Reported Yield (Analogous Reactions) | Reference |
| Pathway A: Step 1 | Indazole Formation (Diazotization) | 6-Bromo-4-nitro-1H-indazole | ~60-95% | [1] |
| Pathway B: Step 1 | Indazole Formation (from Benzaldehyde) | 6-Bromo-1H-indazole | 89% | [1] |
| N-Methylation | Methylation of Indazole Core | 6-Bromo-1-methyl-1H-indazole | Predominantly N1-isomer | [1] |
| Nitro Reduction | Reduction using SnCl₂ | 6-Bromo-1H-indazol-4-amine | Good yields (qualitative) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-indazole via O-methyloxime Intermediate [2]
-
Step 1: Synthesis of 4-bromo-2-fluorobenzaldehyde O-methyloxime.
-
To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol, add methyloxime hydrochloride (1.0 eq) and potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude O-methyloxime. This is often used in the next step without further purification.
-
-
Step 2: Synthesis of 6-bromo-1H-indazole.
-
To the crude 4-bromo-2-fluorobenzaldehyde O-methyloxime (1.0 eq), add an excess of hydrazine hydrate (which can also act as the solvent).
-
Heat the reaction mixture to reflux (e.g., 100-125°C) for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain crude 6-bromo-1H-indazole.
-
Protocol 2: N-Methylation of 6-bromo-1H-indazol-3-amine [5]
-
Dissolve 6-bromo-1H-indazol-3-amine (1.0 eq) in dimethylformamide (DMF) and cool the solution to 0°C in an ice bath.
-
Add sodium hydride (60% dispersion in oil, 1.8 eq) portion-wise while stirring.
-
Continue stirring the reaction mixture at 0°C for 30 minutes.
-
Add iodomethane (1.1 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion (monitor by TLC), quench the reaction by adding water, which should precipitate the crude product.
-
Collect the solid by filtration and dry to obtain the crude product. Purify by column chromatography to separate isomers.
Protocol 3: Reduction of a Nitroindazole using Stannous Chloride [1]
-
Suspend the nitroindazole intermediate (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).
-
Heat the mixture at 60°C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amine.
Visualizations
Caption: Comparative overview of two synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield or purity in the N-methylation step.
References
troubleshooting failed Buchwald-Hartwig reactions with 6-bromo-1-methyl-1H-indazol-3-amine
Technical Support Center: Buchwald-Hartwig Amination Reactions
This technical support center provides targeted troubleshooting for the Buchwald-Hartwig amination of 6-bromo-1-methyl-1H-indazol-3-amine . The following guides and FAQs are designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific C-N cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems in a question-and-answer format.
Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes and solutions?
Low or no product formation is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming or may have degraded.[1]
-
Solution: Use a fresh source of palladium precatalyst. Pre-formed catalysts (e.g., G3 or G4 palladacycles) are often more reliable as they readily form the active LPd(0) species.[2] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the catalyst.[3]
-
-
Inappropriate Ligand: The ligand choice is critical for coupling with heteroaromatic substrates.[3] The indazole moiety presents unique electronic and steric challenges.
-
Ineffective Base: The base might be too weak, poorly soluble, or incompatible with the substrate.[5]
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) can also be effective.[1][3] Cesium carbonate (Cs2CO3) can be a milder option if your substrate is base-sensitive.[6]
-
-
Incorrect Solvent: The solvent impacts the solubility of reagents and the stability of catalytic intermediates.
-
Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier.
Q2: I am observing significant side product formation, particularly hydrodehalogenation (replacement of Br with H). How can I minimize this?
Hydrodehalogenation is a common side reaction that competes with the desired amination.
-
Cause: This side reaction is often promoted by β-hydride elimination pathways or other reductive processes.
-
Solution 1: Use a Bulky Ligand: Sterically hindered biaryl phosphine ligands (e.g., XPhos, tBuXPhos) can disfavor the pathways leading to hydrodehalogenation.[2]
-
Solution 2: Optimize Base and Temperature: A less aggressive or less soluble base might reduce this side reaction. Lowering the reaction temperature can also help, though it may slow the desired reaction.[1]
-
Solution 3: Adjust Stoichiometry: Ensure you are not using a large excess of the amine coupling partner, which can sometimes contribute to side reactions.
-
Q3: The reaction is proceeding very slowly. How can I increase the reaction rate?
A sluggish reaction can be frustrating and may lead to degradation over long reaction times.
-
Solution 1: Increase Temperature: This is often the most effective way to increase the rate. Monitor for potential side product formation at higher temperatures.[2]
-
Solution 2: Use a More Active Catalyst System: Switching to a more modern, efficient pre-catalyst and ligand system can significantly improve catalytic turnover.[2]
-
Solution 3: Increase Catalyst Loading: While not ideal from a cost and sustainability perspective, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve conversion rates for challenging substrates.[2]
Q4: My substrate has two amine groups (at C3 and the coupling partner). Could this cause issues?
Yes, having multiple nucleophilic sites can lead to competitive reactions or catalyst inhibition. The N-H on the indazole ring itself can also be a reactive site.
-
Cause: The 3-amino group and the indazole ring nitrogen are both potential nucleophiles that could react.
-
Solution: Fortunately, the substrate is a 1-methyl-1H-indazole , which means the most acidic indazole N-H is already protected, preventing N1-arylation.[1] The 3-amino group is generally less nucleophilic than the primary or secondary amine you are coupling, but competitive binding to the palladium center can occur. Using a ligand specifically designed for primary amine coupling (like BrettPhos) when coupling a primary amine can sometimes improve selectivity.[3]
-
Data Presentation: Condition Screening
The following table summarizes representative yields for Buchwald-Hartwig amination on bromo-indazole scaffolds under various conditions, based on literature precedents. These serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Amine Type | Representative Yield (%) | Reference |
| Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | Primary | 85-95% | [4] |
| Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 65 | Primary | ~90% | [1] |
| Pd₂(dba)₃ (1) | tBuXPhos (2) | KOtBu (1.5) | Dioxane | 110 | Secondary | 80-92% | [3][7] |
| Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (2.0) | THF | 65 | Secondary | ~88% | [1] |
| Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | THF | 100 | Primary (base-sensitive) | ~80% | [6] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure adapted from established methods for similar substrates.[1]
Reagents:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Palladacycle G3, 2 mol%)
-
Base (e.g., LiHMDS, 1M solution in THF, 2.0 equiv)
-
Anhydrous Solvent (e.g., THF)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound and the palladium precatalyst.
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon is preferred) three times.
-
Through the septum, add the amine coupling partner (if solid) followed by anhydrous THF via syringe. If the amine is a liquid, add it via syringe after the solvent.
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Dropwise, add the LiHMDS solution to the stirred reaction mixture at room temperature.
-
Seal the tube securely and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 65-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Buchwald-Hartwig amination reaction.
Caption: A step-by-step workflow for troubleshooting common Buchwald-Hartwig reaction failures.
Catalytic Cycle of the Buchwald-Hartwig Amination
This diagram illustrates the key mechanistic steps of the palladium-catalyzed C-N bond formation.[1][9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of Coupling Reactions for 6-bromo-1-methyl-1H-indazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction time and temperature for coupling reactions involving 6-bromo-1-methyl-1H-indazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for palladium-catalyzed coupling reactions with this compound?
A1: The success of coupling reactions, such as Buchwald-Hartwig amination, hinges on the careful optimization of several interrelated parameters. The most critical are the reaction temperature, reaction time, the choice of palladium catalyst and ligand, the base, and the solvent system.[1][2] The interplay between these factors determines the reaction's yield, purity, and reproducibility.
Q2: My coupling reaction shows low or no conversion of the starting material. What are the first things I should check?
A2: When facing low or no conversion, a systematic check of your reagents and setup is the best first step.[3]
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[3]
-
Reagent Purity: Use high-purity starting materials. Impurities in the substrate, coupling partner, or solvent can poison the catalyst.[4]
-
Inert Atmosphere: The exclusion of oxygen is critical, as it can deactivate the Pd(0) catalyst.[3][4] Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Anhydrous Conditions: For many coupling reactions, especially those using strong bases, ensure you are using anhydrous solvents.
Q3: How do I select the optimal temperature for my reaction?
A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal degradation of reactants, products, or the catalyst. Typical temperatures for Buchwald-Hartwig couplings are between 80-100 °C.[1] It is often best to start at a moderate temperature (e.g., 80 °C) and monitor the reaction. If the reaction is sluggish, the temperature can be increased in 10-20 °C increments. Conversely, if side product formation is observed, lowering the temperature may be beneficial.[5]
Q4: How does reaction time impact the outcome, and how should it be monitored?
A4: Reaction time should be determined by monitoring the consumption of the starting material, typically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] Allowing a reaction to run for too long after completion can lead to the formation of byproducts or degradation of the desired product. Insufficient reaction time will result in incomplete conversion. Typical reaction times can range from a few hours to 24 hours.[5]
Q5: I am observing a significant amount of a hydrodehalogenation byproduct (1-methyl-1H-indazol-3-amine). How can I minimize this?
A5: The formation of a dehalogenated byproduct is a common side reaction in palladium-catalyzed couplings.[6] To minimize it, you can try lowering the reaction temperature or screening different phosphine ligands. A less sterically hindered ligand might sometimes reduce the rate of this side reaction.[5] The choice of base can also influence this pathway.
Troubleshooting Guide: Optimizing Reaction Time and Temperature
This guide addresses specific issues related to time and temperature optimization in a question-and-answer format.
Issue 1: The reaction is very slow or stalls at low-to-moderate temperatures (e.g., <80 °C).
-
Potential Cause: Insufficient thermal energy to overcome the activation energy of a key step in the catalytic cycle, such as oxidative addition. The reactivity of aryl bromides is generally good, but can be influenced by the substrate's electronic properties.[1]
-
Troubleshooting Steps:
-
Incrementally Increase Temperature: Raise the reaction temperature in 10 °C increments, monitoring for both an increase in product formation and the appearance of any new impurities by TLC or LC-MS.
-
Screen Ligands: Switch to a more electron-rich and bulky phosphine ligand. Ligands like RuPhos or BrettPhos are known to facilitate challenging couplings.[5][7]
-
Evaluate Solvent: Ensure the solvent has a high enough boiling point for the desired temperature. A switch from THF (boiling point ~66 °C) to dioxane or toluene may be necessary for higher temperature reactions.[1][4]
-
Issue 2: At higher temperatures (e.g., >100 °C), the yield decreases, and multiple side products are observed.
-
Potential Cause: Thermal degradation of the starting material, product, or catalyst complex. High temperatures can also accelerate side reactions.
-
Troubleshooting Steps:
-
Reduce Temperature: Lower the reaction temperature. Even if the reaction is slower, a cleaner profile and higher isolated yield may be achieved.
-
Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading over time at elevated temperatures.
-
Use a Pre-catalyst: Palladium pre-catalysts are often more stable and can sometimes allow for lower reaction temperatures or shorter reaction times by more efficiently generating the active Pd(0) species.[1]
-
Issue 3: The reaction outcome (yield and time) is inconsistent between batches.
-
Potential Cause: Poor control over reaction temperature or inconsistent atmospheric conditions.
-
Troubleshooting Steps:
-
Precise Temperature Control: Use an oil bath with a contact thermometer or a heating mantle with a temperature controller to ensure a stable and accurate internal reaction temperature.
-
Consistent Inert Atmosphere: Standardize your procedure for degassing solvents and purging the reaction vessel to ensure oxygen is rigorously excluded every time.[3]
-
Reagent Quality Control: Use reagents from the same batch or qualify new batches of reagents on a small scale before use. Boronic acids, amines, and phosphine ligands can vary in purity.[3]
-
Data Presentation
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling This table provides a robust starting point for the optimization of the coupling of this compound with a generic secondary amine.
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Secondary Amine | 1.2 equivalents[5] |
| Pd Pre-catalyst | RuPhos Pre-catalyst | 2 mol%[5] |
| Base | LiHMDS (1M in THF) | 2.0 equivalents[5] |
| Solvent | Anhydrous THF | Ensure solvent is dry and degassed[5] |
| Temperature | 65 °C | A good starting point for optimization[5] |
| Time | 12-24 h | Monitor by TLC or LC-MS for completion[5] |
Table 2: Troubleshooting Summary for Time and Temperature
| Symptom | Potential Cause | Suggested Action |
| Low Conversion | Temperature too low | Increase temperature in 10-20 °C increments. |
| Reaction time too short | Continue monitoring until starting material is consumed. | |
| Byproduct Formation | Temperature too high | Decrease temperature; screen alternative ligands.[5] |
| Reaction time too long | Stop reaction immediately upon completion. | |
| Poor Reproducibility | Inconsistent heating | Use a calibrated and stable heating source. |
| Variable reagent quality | Use fresh, high-purity reagents for each run.[6] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a detailed methodology for the palladium-catalyzed coupling of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Secondary amine (1.2 equiv.)
-
Palladium Pre-catalyst (e.g., RuPhos G3, 2 mol%)
-
Base (e.g., LiHMDS, 2.0 equiv.)
-
Anhydrous and degassed solvent (e.g., THF or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium pre-catalyst, and the base (if solid).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the secondary amine. If using a solution-based base like LiHMDS, add it dropwise to the stirred mixture.
-
Heating and Monitoring: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 65-100 °C). Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with a saturated aqueous ammonium chloride solution. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired product.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low conversion in cross-coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[5]
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the purification of 6-bromo-1-methyl-1H-indazol-3-amine products
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-bromo-1-methyl-1H-indazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization.[1] Column chromatography is typically used to isolate the product from reaction byproducts and unreacted starting materials.[1] Recrystallization can then be employed to achieve a higher level of purity.[1] For analogous indazole compounds, preparative High-Performance Liquid Chromatography (HPLC) has also been utilized to obtain highly pure analytical samples.[1]
Q2: What are the likely impurities I might encounter in my crude product?
Potential impurities can arise from several sources during the synthesis. These may include:
-
Unreacted starting materials: Such as 6-bromo-1H-indazol-3-amine.
-
Reagents: Including any excess alkylating agents (e.g., methyl iodide) or the base used in the methylation step.[1]
-
Side-products: Over-alkylation can lead to the formation of undesired isomers or di-methylated species.[1] A common impurity in the synthesis of similar indazoles are regioisomers, which may require careful purification to remove.[1]
Q3: What level of purity can I realistically expect to achieve with standard purification techniques?
Commercially available this compound is often supplied at a purity of ≥98%.[2] Through careful execution of column chromatography, potentially followed by a recrystallization step, achieving a purity of 98% or higher is a feasible goal.[1] For a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, a purity of up to 98% was achieved using recrystallization without the need for column chromatography.[3][4][5][6]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (eluent).- Incorrect stationary phase.- Overloading the column. | - Optimize the solvent system: Utilize thin-layer chromatography (TLC) to screen various solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to determine the optimal conditions for separation.- Select the appropriate stationary phase: Silica gel is commonly used. If separation remains poor, consider using alumina or a reverse-phase C18 column.- Reduce the amount of crude product loaded onto the column.[1] |
| Streaking or Tailing of the Product Band | - The compound has low solubility in the eluent.- The compound is interacting with the stationary phase (e.g., due to its basic amine group).- The column was not packed properly. | - Modify the eluent: Add a small amount of a more polar solvent to enhance solubility. For compounds containing an amine, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can help prevent tailing on silica gel.- Ensure proper column packing to avoid channels and cracks that lead to an uneven solvent front.[1] |
| Product is Not Eluting from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. If you are running a gradient, ensure the final polarity is high enough to elute your compound. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | - The solution is too dilute.- The chosen solvent is too effective at dissolving the compound at all temperatures. | - Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.- Use an anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes cloudy, then allow it to stand.[1][7] |
| An Oily Precipitate Forms Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is disrupting crystal lattice formation. | - Use a lower-boiling point solvent or a solvent mixture.- Pre-purify the crude material using another method, such as column chromatography, before attempting recrystallization.[1][7] |
| Low Recovery of Purified Product | - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool the solution thoroughly in an ice bath to maximize crystal precipitation.- Pre-heat the filtration apparatus (funnel and receiving flask) before performing a hot filtration to prevent the product from crashing out prematurely.[1][7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica surface.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[1]
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).[1]
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent with stirring until the solid is just dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum.
Visualized Workflows
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1214899-85-0 [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Hydrodehalogenation of 6-Bromo-1-methyl-1H-indazol-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the hydrodehalogenation of 6-bromo-1-methyl-1H-indazol-3-amine to its corresponding product, 1-methyl-1H-indazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it performed on this compound?
A1: Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom (in this case, bromine) with a hydrogen atom.[1] This reaction is often a crucial step in multi-step organic synthesis to produce the debrominated analog, 1-methyl-1H-indazol-3-amine, which may be the desired final product or a key intermediate for further functionalization in drug discovery programs.
Q2: What are the most common catalytic systems for the hydrodehalogenation of aryl bromides?
A2: Palladium-based catalysts are most commonly employed for the hydrodehalogenation of aryl bromides.[1][2] Palladium on activated carbon (Pd/C) is a widely used heterogeneous catalyst due to its high activity, ease of handling, and recyclability.[3] Other palladium sources like palladium(II) acetate may also be used in homogeneous catalysis.[1]
Q3: What are the typical hydrogen sources for this reaction?
A3: Several hydrogen sources can be utilized. The most direct method is using hydrogen gas (H₂), often under atmospheric or slightly elevated pressure.[1] Alternatively, transfer hydrogenation methods are popular for their convenience and safety. Common hydrogen donors for transfer hydrogenation include:
-
Ammonium formate
-
Sodium formate[1]
-
Isopropanol (in the presence of a base)[4]
-
Cyclohexene or 1,4-cyclohexadiene
Q4: How does the reactivity of the C-Br bond in this compound compare to other aryl halides?
A4: The reactivity of aryl halides in hydrodehalogenation typically follows the trend I > Br > Cl > F.[1] Therefore, the carbon-bromine bond in this compound is expected to be more readily cleaved than a corresponding chloro-substituted indazole but less reactive than an iodo-substituted one.
Q5: Are there any functional groups I should be concerned about on my starting material?
A5: The 3-amino group on the indazole ring could potentially coordinate to the palladium catalyst and influence its activity. Additionally, if other reducible functional groups are present on the molecule (e.g., nitro, alkene, alkyne), they may also be reduced under the reaction conditions. Careful selection of the catalyst and reaction conditions is necessary to achieve chemoselectivity. For instance, bromides can sometimes be selectively reduced in the presence of nitro or cyano groups under specific conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | - Use a fresh batch of catalyst. - Ensure the catalyst was not unduly exposed to air or moisture. |
| 2. Catalyst poisoning. | - Impurities in the starting material, solvent, or from glassware can poison the catalyst. Purify the substrate and use high-purity solvents. - The amino group on the substrate may be inhibiting the catalyst. Consider adding a mild acid to protonate the amine, which may reduce its coordination to the metal center. | |
| 3. Insufficient hydrogen source. | - For H₂ gas, ensure a proper seal and purge the reaction vessel thoroughly with hydrogen. - For transfer hydrogenation, use a larger excess of the hydrogen donor. | |
| 4. Inadequate reaction conditions. | - Increase the reaction temperature. - Increase the pressure of H₂ gas. - Increase the catalyst loading. | |
| Incomplete Reaction | 1. Deactivation of the catalyst over time. | - Add a fresh portion of the catalyst to the reaction mixture. |
| 2. Equilibrium has been reached. | - This is less common in hydrodehalogenation but consider removing byproducts if feasible. | |
| 3. Insufficient reaction time. | - Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. | |
| Formation of Side Products | 1. Hydrogenolysis of other functional groups. | - If other reducible groups are present, screen for a more chemoselective catalyst. For example, some palladium catalysts are known for their high selectivity.[5] |
| 2. Homocoupling of the starting material. | - This can occur with some catalytic systems. Lowering the reaction temperature or changing the solvent may help. | |
| 3. Reduction of the indazole ring. | - This is more likely under harsh conditions (high temperature and pressure). Use milder conditions. Platinum-based catalysts are generally more aggressive for aromatic ring reduction than palladium. | |
| Difficulty in Product Isolation | 1. Product is adsorbed onto the catalyst. | - After filtration of the catalyst, wash it thoroughly with a polar solvent like methanol or ethanol to recover any adsorbed product. |
| 2. Emulsion formation during workup. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
Summary of Experimental Conditions for Hydrodehalogenation of Aryl Bromides
| Parameter | Condition 1: Catalytic Hydrogenation | Condition 2: Transfer Hydrogenation | Condition 3: Homogeneous Catalysis |
| Catalyst | 5-10 mol% Pd/C (10 wt%) | 5-10 mol% Pd/C (10 wt%) | 2 mol% Pd(OAc)₂ with 4 mol% phosphine ligand (e.g., JohnPhos) |
| Hydrogen Source | H₂ gas (balloon or pressurized vessel) | Ammonium formate or Sodium formate (3-5 equivalents) | Sodium formate (2 equivalents) |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Methanol, Ethanol | Methanol |
| Base (if applicable) | Triethylamine (optional, can accelerate the reaction) | Not typically required | Not typically required |
| Temperature | Room Temperature to 50 °C | Room Temperature to 80 °C (reflux) | Reflux |
| Pressure | 1 atm to 50 psi | Atmospheric | Atmospheric |
| Typical Reaction Time | 2 - 24 hours | 1 - 12 hours | 4 - 16 hours |
Detailed Experimental Protocol (General Procedure)
This protocol is a general guideline for the hydrodehalogenation of an aryl bromide using palladium on carbon and hydrogen gas. It should be adapted and optimized for this compound.
Materials:
-
This compound
-
Palladium on carbon (10 wt%)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., methanol, 20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the flask. Caution: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere or add as a slurry in the reaction solvent.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen) three times to remove oxygen.
-
Evacuate the flask and backfill with hydrogen gas. If using a balloon, attach a balloon filled with hydrogen. For higher pressures, connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Caution: The catalyst is saturated with hydrogen and can ignite upon exposure to air.
-
Dilute the reaction mixture with more solvent if necessary.
-
Prepare a pad of Celite in a Büchner funnel and wet it with the reaction solvent.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.
-
Wash the Celite pad thoroughly with the solvent to ensure all the product is recovered.
-
-
Isolation:
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography if necessary.
-
-
Characterization:
-
Characterize the purified product (1-methyl-1H-indazol-3-amine) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for catalytic hydrodehalogenation.
Caption: Troubleshooting logic for hydrodehalogenation reactions.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. deepdyve.com [deepdyve.com]
- 5. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of ligand choice on 6-bromo-1-methyl-1H-indazol-3-amine cross-coupling efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving 6-bromo-1-methyl-1H-indazol-3-amine. The following sections address common issues, offer detailed experimental protocols, and present data on the effect of ligand choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions on this compound?
A1: The primary challenges stem from the substrate's structure. The indazole core, particularly the pyridine-type nitrogen at the 2-position and the free amine at the 3-position, can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low or no product conversion. The electron-rich nature of the indazole ring can also slow down the oxidative addition step, which is crucial for the catalytic cycle to proceed.
Q2: How does the choice of phosphine ligand impact the reaction's success?
A2: The ligand is critical for a successful cross-coupling reaction with this substrate. Sterically bulky and electron-rich phosphine ligands are essential. The bulkiness of the ligand helps to create a coordinatively saturated environment around the palladium atom, which can physically block the indazole's nitrogen atoms from binding to and deactivating the catalyst.[1] The ligand's electron-donating properties increase the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl bromide.
Q3: Is it necessary to protect the 3-amino group before the reaction?
A3: While protecting the amino group is a possible strategy to prevent it from interfering with the catalyst, it adds extra steps to the synthesis. Modern catalyst systems, particularly those using bulky biarylphosphine ligands, often allow for successful coupling reactions without the need for N-protection. Using a strong, non-nucleophilic base is also key in these cases.
Q4: What are the most common side reactions observed, and how can they be minimized?
A4: Common side reactions include:
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. This can be minimized by ensuring strictly anhydrous and anaerobic conditions, and by avoiding excessively high temperatures which can lead to catalyst decomposition into palladium hydrides.
-
Homocoupling: The boronic acid (in Suzuki coupling) or terminal alkyne (in Sonogashira coupling) couples with itself. This is often caused by the presence of oxygen.[2] Thoroughly degassing all solvents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent this.[2]
-
Protodeboronation (Suzuki Coupling): The boronic acid is converted back to the corresponding arene. This can be exacerbated by high temperatures and prolonged reaction times in the presence of a base and water.[2] Using fresh boronic acids or more stable boronic esters (e.g., pinacol esters) can help mitigate this issue.[2]
Troubleshooting Guide
Issue 1: Low to No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure all reagents and solvents are anhydrous and have been properly degassed to remove oxygen. Use a high-quality palladium precatalyst and ligand from a reliable source. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
| Catalyst Poisoning | The nitrogen atoms of the indazole ring are likely inhibiting the palladium catalyst. Switch to a more sterically hindered and electron-rich ligand such as BrettPhos, RuPhos, or a bulky N-heterocyclic carbene (NHC) ligand.[1][3] |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, K₂CO₃ or Cs₂CO₃ are common choices.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LiHMDS or NaOtBu is often required.[5] |
| Low Reaction Temperature | Cross-coupling reactions with this substrate often require heating. Gradually increase the reaction temperature in increments of 10 °C (typically in the 80-110 °C range), while monitoring for any signs of catalyst decomposition (formation of palladium black). |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | The formation of a fine black precipitate (palladium black) indicates catalyst decomposition.[1] Lower the reaction temperature and consider increasing the ligand-to-palladium ratio slightly to better stabilize the catalyst. |
| Presence of Water/Oxygen | Leads to hydrodehalogenation and homocoupling. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction mixture is thoroughly degassed before adding the catalyst. |
| Beta-Hydride Elimination | This can be a competing pathway in some cross-coupling reactions. Using a bulkier ligand can often disfavor this side reaction. |
Data Presentation: Ligand Effect on Cross-Coupling Efficiency
The following tables present representative data on the effect of ligand choice on the yield of common cross-coupling reactions with this compound. This data is compiled based on established principles for similar N-heterocyclic substrates and should be used as a guideline for optimization.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | <10 |
| dppf | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 65 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 6 | 88 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 6 | 92 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 35 |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 18 | 75 |
| RuPhos | RuPhos-Pd-G3 | LiHMDS | THF | 80 | 12 | 91 |
| BrettPhos | BrettPhos-Pd-G3 | LiHMDS | THF | 80 | 12 | 95 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Ligand | Palladium Source | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 80 | 12 | 55 |
| XPhos | Pd(OAc)₂ | None | Cs₂CO₃ | Dioxane | 100 | 8 | 85 |
| cataCXium® A | Pd(OAc)₂ | None | K₂CO₃ | DMF | 90 | 10 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%) in the reaction solvent.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., THF or toluene) via syringe.
-
Add the base (e.g., LiHMDS as a 1M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting logic for optimizing cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
minimizing homocoupling in reactions with 6-bromo-1-methyl-1H-indazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-1-methyl-1H-indazol-3-amine in cross-coupling reactions. The focus is on minimizing the formation of undesired homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions involving this compound?
A1: Homocoupling is a significant side reaction where two molecules of the coupling partner (e.g., boronic acid in Suzuki reactions, terminal alkyne in Sonogashira reactions, or even the bromoindazole itself) react with each other to form a symmetrical dimer.[1] This unwanted reaction consumes starting materials, reduces the yield of the desired product, and complicates purification due to the potential for similar physical properties between the product and the homocoupled byproduct.[1]
Q2: What are the primary drivers of homocoupling in palladium-catalyzed reactions with this substrate?
A2: The leading causes of homocoupling are the presence of oxygen and the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[1] Oxygen can facilitate the oxidative dimerization of coupling partners, particularly in Sonogashira reactions (Glaser coupling).[2] Pd(II) species can directly mediate the homocoupling of organoboron reagents in Suzuki reactions before the catalytic cycle for the desired cross-coupling is fully established.[1]
Q3: Can the choice of palladium precursor influence the extent of homocoupling?
A3: Yes, the palladium source is a critical factor. Using a Pd(0) precursor, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it can directly enter the catalytic cycle without requiring an initial reduction step that can sometimes promote homocoupling. If a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂ is used, ensuring rapid and efficient reduction to Pd(0) is crucial for minimizing this side reaction.
Q4: How critical is maintaining an inert atmosphere during the reaction?
A4: Maintaining a strictly inert atmosphere is paramount, especially for minimizing homocoupling.[2] Dissolved oxygen can promote the unwanted oxidative coupling of reaction partners.[2] It is essential to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[1][2]
Q5: Are there specific ligands that are recommended to suppress homocoupling with indazole substrates?
A5: The use of bulky, electron-rich phosphine ligands is a highly effective strategy to minimize homocoupling.[1] Ligands such as SPhos, XPhos, and other biaryl phosphines can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the pathways that lead to homocoupling. The steric bulk of these ligands can also disfavor the formation of intermediates required for the homocoupling side reaction.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Boronic Acid in Suzuki-Miyaura Reactions
Symptoms:
-
Formation of a symmetrical biaryl byproduct derived from the boronic acid.
-
Reduced yield of the desired 6-aryl-1-methyl-1H-indazol-3-amine.
-
Complex purification profiles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.
Issue 2: Formation of Diyne Byproduct in Sonogashira Couplings (Glaser Coupling)
Symptoms:
-
Presence of a symmetrical diyne, resulting from the homocoupling of the terminal alkyne.
-
Low yield of the desired 6-alkynyl-1-methyl-1H-indazol-3-amine.
-
Difficult separation of the product from the diyne byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Data Presentation: Recommended Reaction Conditions to Minimize Homocoupling
The following tables summarize optimized conditions for various cross-coupling reactions with bromo-N-heterocycles, which can be adapted for this compound to minimize homocoupling.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition to Minimize Homocoupling | Rationale |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the initial Pd(II)-mediated homocoupling of the boronic acid.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes the desired cross-coupling pathway over homocoupling.[1] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Minimizes decomposition of the boronic acid. |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxygen-promoted side reactions.[1] |
| Solvent | Anhydrous and degassed (e.g., 1,4-dioxane/water, Toluene) | Purity and exclusion of oxygen are critical.[3] |
Table 2: Sonogashira Coupling Conditions
| Parameter | Recommended Condition to Minimize Homocoupling | Rationale |
| Copper Co-catalyst | Copper-free conditions | Eliminates the primary pathway for Glaser homocoupling.[2] |
| Palladium Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Effective catalysts for copper-free protocols.[2] |
| Base | Amine base (e.g., Triethylamine, Diisopropylamine) | Acts as both a base and a solvent in some cases.[4] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Crucial for preventing oxidative dimerization of the alkyne.[2] |
| Reagent Addition | Slow addition of the terminal alkyne | Keeps the alkyne concentration low, disfavoring bimolecular homocoupling. |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition to Minimize Homocoupling | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ with appropriate ligands | Commonly used and effective for this transformation.[5] |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, BrettPhos) | Facilitates C-N bond formation and can suppress side reactions.[6][7] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) | Essential for deprotonating the amine.[6] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Protects the catalyst from deactivation. |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, THF) | Ensures a stable reaction environment.[4] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize boronic acid homocoupling.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (2-3 equiv.).[4]
-
Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[3]
-
Catalyst Addition: To the stirred mixture, add the palladium catalyst, preferably a Pd(0) source like Pd(PPh₃)₄ (2-5 mol%), and a suitable ligand if necessary (e.g., SPhos, 4-10 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to eliminate Glaser homocoupling of the terminal alkyne.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.
-
Reagent Addition: Add a degassed solvent such as anhydrous triethylamine or a mixture of toluene and an amine base.[2][4] To this solution, add the terminal alkyne (1.2-1.5 equiv.).[4]
-
Reaction Execution: Heat the reaction mixture, typically to 80 °C or higher, and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.[2]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove palladium black and salts, washing with an organic solvent. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., Xantphos, 4 mol%) to a dried reaction vessel. Add anhydrous toluene and stir for 10 minutes.[5]
-
Reaction Setup: To the catalyst mixture, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).[5]
-
Reaction Execution: Seal the reaction vessel and heat the mixture to 100-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.[5]
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product is then purified by column chromatography.[5]
Visualizations
Caption: Suzuki-Miyaura cycle and competing homocoupling.
Caption: General experimental workflow for cross-coupling.
References
Technical Support Center: Workup and Purification of 6-bromo-1-methyl-1H-indazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of 6-bromo-1-methyl-1H-indazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary methods for purifying this compound and its analogs are column chromatography and recrystallization.[1] Column chromatography is typically used to isolate the product from crude reaction mixtures, while recrystallization is effective for further enhancing the purity of the isolated compound.[1]
Q2: What are the likely impurities in the synthesis of this compound?
A2: Potential impurities can include unreacted starting materials such as 6-bromo-1H-indazol-3-amine, leftover reagents like methylating agents (e.g., iodomethane) and bases (e.g., sodium hydride), and side-products.[1][2] A significant impurity can be the N2-methylated regioisomer, as methylation of indazoles can occur on either nitrogen of the pyrazole ring.[3] Over-alkylation, resulting in multiply-methylated species, can also occur.[1]
Q3: What level of purity can I expect to achieve with standard purification techniques?
A3: Commercially available this compound is typically offered at a purity of 98%. With careful application of column chromatography followed by recrystallization, achieving a purity of 98% or higher is feasible.[1] For a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, a purity of up to 98% was achieved using a recrystallization method without column chromatography.[1]
Q4: My reaction workup involves quenching with water, leading to precipitation. Is this a normal observation?
A4: Yes, this is a common and expected observation. In a typical synthesis of this compound via methylation of 6-bromo-1H-indazol-3-amine, the reaction is quenched by the addition of water, which causes the product to precipitate as a solid.[2] This indicates that the product has low solubility in water, which is a useful property for its initial isolation from the reaction mixture.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (eluent). - Incorrect stationary phase. - Overloading the column. | - Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test various solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to achieve optimal separation. - Select the appropriate stationary phase: Silica gel is commonly used. For challenging separations, consider alumina or a reverse-phase C18 column.[1] - Reduce the amount of crude product loaded onto the column.[1] |
| Product Elutes Too Quickly or Too Slowly | - The polarity of the eluent is either too high or too low. | - Adjust eluent polarity: If the product elutes too quickly (high Rf on TLC), decrease the eluent's polarity. If it elutes too slowly (low Rf on TLC), increase the eluent's polarity.[1] |
| Streaking or Tailing of the Product Band | - The compound has low solubility in the eluent. - Strong interaction with the stationary phase (common for amines). - Improperly packed column. | - Modify the eluent: To improve solubility, add a small amount of a more polar solvent. For amine-containing compounds like this, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing on silica gel.[1] - Ensure proper column packing to avoid channels and cracks.[1] |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | - The solution is too dilute. - The chosen solvent is too effective at all temperatures. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. - Use an anti-solvent: Slowly add a solvent in which the compound is insoluble until the solution becomes cloudy.[1] |
| Oily Precipitate Forms Instead of Crystals | - The compound's melting point is lower than the solvent's boiling point. - The presence of significant impurities. | - Use a lower-boiling point solvent or a solvent mixture to lower the dissolution temperature. - Purify the crude material further by column chromatography before attempting recrystallization.[1] |
| Low Recovery of Purified Product | - Too much solvent was used for dissolution. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[1] - Cool the solution thoroughly in an ice bath to maximize crystal precipitation.[1] - Pre-heat the filtration apparatus to prevent the product from crystallizing prematurely on the filter paper or funnel.[1] |
Experimental Protocols
Protocol 1: General Workup Procedure for Methylation of 6-bromo-1H-indazol-3-amine
This protocol is based on the synthesis of this compound.[2]
-
Reaction Quenching: Upon completion of the reaction (monitored by TLC), carefully add water to the reaction mixture.
-
Precipitation: The product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Drying: Dry the collected solid to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This is a general protocol adaptable for this compound based on procedures for similar compounds.[1]
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
-
Packing the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica surface.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.[1]
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol has been shown to be effective for similar bromo-indazol-amine compounds.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum crystal formation, further cool the solution in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
Validation & Comparative
Comparative Analysis of Mass Spectrometry Techniques for the Characterization of 6-bromo-1-methyl-1H-indazol-3-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection and Data Interpretation
The structural elucidation and purity assessment of reaction products derived from 6-bromo-1-methyl-1H-indazol-3-amine are critical steps in drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone analytical technique for this purpose, offering high sensitivity and specificity. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of common reaction products of this compound, such as N-acylated and N-arylated derivatives. We present supporting experimental data, detailed protocols, and workflow visualizations to aid in method selection and data interpretation.
Performance Comparison of Analytical Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive characterization. The following table compares the performance of LC-MS with High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound reaction products.
| Feature | LC-MS/MS | HPLC-UV | NMR Spectroscopy |
| Primary Use | Identification, Quantification, Structural Elucidation | Quantification, Purity Assessment | Definitive Structure Elucidation, Quantification |
| Sensitivity | High (pg-ng level) | Moderate (ng-µg level) | Low (µg-mg level) |
| Specificity | Very High | Moderate to High | Very High |
| Structural Info | Molecular Weight & Fragmentation | Retention Time (Limited) | Detailed Connectivity & Stereochemistry |
| Sample Throughput | High | High | Low |
| Quantitative Accuracy | Excellent with internal standards | Good | Excellent |
| Key Advantage | Provides molecular weight and structural information simultaneously. | Cost-effective and robust for routine purity checks. | Unambiguous structure determination.[1] |
| Limitation | Isomers can be difficult to distinguish without good chromatographic separation. | Co-eluting impurities with similar UV spectra can interfere. | Lower sensitivity requires more sample. |
Mass Spectrometry Data for Reaction Products of this compound
The following tables summarize the expected mass spectrometry data for representative N-acylated and N-arylated derivatives of this compound. The data is based on typical fragmentation patterns observed for indazole derivatives.
N-Acylated Derivative: N-(6-bromo-1-methyl-1H-indazol-3-yl)acetamide
| Ion | Calculated m/z | Observed m/z (Representative) | Relative Intensity | Fragmentation Pathway |
| [M+H]⁺ | 269.0185 / 271.0165 | 269.0 / 271.0 | 100% | Molecular Ion |
| [M-COCH₂]⁺ | 227.0080 / 229.0060 | 227.0 / 229.0 | 45% | Loss of ketene |
| [Indazole core]⁺ | 146.0607 | 146.1 | 30% | Cleavage of the N-acyl bond |
N-Arylated Derivative: 6-bromo-1-methyl-N-phenyl-1H-indazol-3-amine
| Ion | Calculated m/z | Observed m/z (Representative) | Relative Intensity | Fragmentation Pathway |
| [M+H]⁺ | 302.0393 / 304.0372 | 302.0 / 304.0 | 100% | Molecular Ion |
| [M-C₆H₅]⁺ | 225.9767 / 227.9747 | 226.0 / 228.0 | 25% | Loss of the phenyl group |
| [Indazole core]⁺ | 146.0607 | 146.1 | 15% | Cleavage of the N-phenyl bond |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reproducible and reliable data. Below are representative protocols for the synthesis of a common derivative and its analysis by LC-MS.
Protocol 1: Synthesis of N-(6-bromo-1-methyl-1H-indazol-3-yl)acetamide
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of pyridine and DCM at 0 °C.
-
Slowly add acetic anhydride (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: LC-MS/MS Analysis of Reaction Products
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Experimental Workflow for Synthesis and Analysis
Logical Relationship of Analytical Techniques
Conclusion
The selection of an appropriate analytical technique is paramount for the successful characterization of reaction products of this compound. LC-MS/MS offers an unparalleled combination of sensitivity and specificity for both identification and quantification, making it an indispensable tool in the modern drug discovery laboratory. When combined with orthogonal techniques like HPLC-UV for routine purity checks and NMR for definitive structural confirmation, researchers can have high confidence in the quality and identity of their synthesized compounds. The protocols and representative data provided in this guide serve as a valuable resource for developing and implementing robust analytical strategies for this important class of molecules.
References
A Comparative Guide to Analytical Methods for Confirming the Structure of 6-bromo-1-methyl-1H-indazol-3-amine
In the synthesis of substituted indazoles, particularly through methylation, the formation of constitutional isomers is a common challenge. For 6-bromo-1-methyl-1H-indazol-3-amine, a key intermediate in pharmaceutical research, unambiguous structural confirmation is paramount to ensure the desired biological activity and safety profile of downstream products. This guide provides a comparative analysis of analytical methods used to differentiate the target product from its primary isomeric impurity, 6-bromo-2-methyl-2H-indazol-3-amine.
The primary analytical techniques for the structural elucidation of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information to definitively confirm the correct isomeric structure.
Comparison of Analytical Data
A side-by-side comparison of the expected analytical data for this compound and its N2-methyl isomer is crucial for accurate identification. The following tables summarize the key distinguishing features.
NMR Spectroscopy Data
NMR spectroscopy is the most powerful tool for distinguishing between the N1 and N2 methylated indazole isomers. The chemical shifts of the N-methyl protons and the aromatic protons, as well as the carbon atoms of the indazole core, are significantly different.
Table 1: Comparison of ¹H NMR Spectral Data
| Assignment | This compound | 6-bromo-2-methyl-2H-indazol-3-amine (Predicted) | Key Differentiator |
| N-CH₃ | 3.75 ppm (s, 3H)[1] | ~4.1-4.3 ppm (s, 3H) | The N-methyl protons in the 2-position are typically more deshielded and appear at a higher chemical shift. |
| NH₂ | 5.70 ppm (s, 2H)[1] | ~5.8-6.0 ppm (s, 2H) | Minimal difference expected. |
| Aromatic H | 7.01 ppm (d, 1H), 7.59 ppm (d, 1H), 7.60 ppm (s, 1H)[1] | Different splitting patterns and chemical shifts are expected due to the change in the electronic environment. | The position of the methyl group significantly influences the electronic distribution in the aromatic rings, leading to distinct chemical shifts and coupling constants for the aromatic protons. |
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted)
| Assignment | This compound (Predicted) | 6-bromo-2-methyl-2H-indazol-3-amine (Predicted) | Key Differentiator |
| N-CH₃ | ~30-35 ppm | ~40-45 ppm | The N-methyl carbon in the 2-position is expected to be at a higher chemical shift. |
| C3 | ~145-150 ppm | ~155-160 ppm | The chemical shift of the carbon bearing the amino group is a key indicator of the methylation position. |
| Aromatic C | Distinct chemical shifts for all aromatic carbons. | Distinct chemical shifts for all aromatic carbons. | The overall pattern of the aromatic carbon signals will be different for the two isomers. |
Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of the product and can provide fragmentation patterns that may help in distinguishing isomers.
Table 3: Comparison of Mass Spectrometry Data
| Analysis | This compound | 6-bromo-2-methyl-2H-indazol-3-amine | Key Differentiator |
| Molecular Ion | m/z: 226 (M)+, 228 (M+2)+[1] | m/z: 226 (M)+, 228 (M+2)+ | Both isomers have the same molecular weight and will show the characteristic isotopic pattern for a bromine-containing compound. |
| Fragmentation | Fragmentation patterns may differ. | Fragmentation patterns may differ. | While the molecular ions are identical, the fragmentation pathways under techniques like tandem MS (MS/MS) could potentially be different, although this would require detailed study. |
Chromatographic Data
HPLC is an essential tool for separating the two isomers and assessing the purity of the synthesized product.
Table 4: Comparison of HPLC Data
| Analysis | This compound | 6-bromo-2-methyl-2H-indazol-3-amine | Key Differentiator |
| Retention Time | A specific retention time under defined conditions. | A different retention time under the same conditions. | The two isomers will likely have different polarities, leading to different retention times on a reversed-phase HPLC column, allowing for their separation and quantification. |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible analytical data.
Protocol 1: NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and differentiate between N1 and N2 isomers.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the protons and carbons of the molecule.
-
Compare the obtained data with the expected values for both isomers as detailed in Tables 1 and 2.
Protocol 2: Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and assess the purity of the sample.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI) coupled to an HPLC system.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
The sample is separated by the HPLC column and then introduced into the mass spectrometer.
-
Acquire the mass spectrum in a positive ion mode.
Data Analysis:
-
Analyze the mass spectrum for the molecular ion peak ([M+H]⁺).
-
Check for the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
Confirm that the observed molecular weight matches the calculated molecular weight for C₈H₈BrN₃.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the sample and separate the N1 and N2 isomers.
Instrumentation: An HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase).
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
If both isomers are present, their relative amounts can be determined from their peak areas.
Visualizing the Analytical Workflow
A systematic workflow is essential for the efficient and accurate structural confirmation of this compound.
Caption: A typical workflow for the synthesis, purification, and analytical confirmation of this compound.
Logical Differentiation of Isomers
The definitive identification relies on the logical comparison of key analytical data points.
Caption: A decision tree illustrating the logical process for differentiating between the N1 and N2 methylated isomers.
References
Efficacy Showdown: A Comparative Analysis of 6-Bromo-1-methyl-1H-indazol-3-amine Based Kinase Inhibitors
In the landscape of targeted cancer therapy, kinase inhibitors built upon the indazole scaffold have emerged as a particularly promising class of compounds. Their structural resemblance to the purine core of ATP allows them to function as competitive inhibitors in the ATP-binding pocket of a wide array of protein kinases. This guide offers a detailed comparison of the efficacy of kinase inhibitors derived from the 6-bromo-1-methyl-1H-indazole core, with a specific focus on Polo-like Kinase 4 (PLK4), a key regulator of cell division and a validated cancer target. While the data presented centers on analogs of the closely related 6-bromo-1-methyl-1H-indazol-4-amine due to the availability of public information, the structure-activity relationship (SAR) insights are highly relevant for derivatives of the 3-amino counterpart.
The indazole core is a significant pharmacophore in medicinal chemistry, forming the foundation for numerous potent and selective kinase inhibitors.[1] Several successful drugs, such as Axitinib and Pazopanib, incorporate this heterocyclic motif and are primarily recognized for their anti-angiogenic effects through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and other receptor tyrosine kinases.[1] The strategic placement of a bromine atom and a methyl group on the indazole ring provides a versatile platform for synthetic modifications to enhance potency and selectivity.
Comparative Inhibitory Potency
The following table summarizes the in vitro kinase inhibitory activity and cellular antiproliferative effects of a series of 6-bromo-1-methyl-1H-indazol-4-amine analogs. The half-maximal inhibitory concentration (IC50) values against PLK4 provide a direct measure of inhibitory potency, where a lower value indicates greater efficacy. The cellular antiproliferative activity in the MCF-7 human breast cancer cell line demonstrates the translation of enzymatic inhibition to a functional cellular outcome. For comparative context, data for the established kinase inhibitors Axitinib and Centrinone are also included.
| Compound ID | R1 Substitution (at 4-amino position) | R2 Substitution (on indazole core) | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | H | 50 | 5.2 |
| COMP-002 | F | H | 35 | 3.8 |
| COMP-003 | Cl | H | 28 | 2.5 |
| COMP-004 | CH3 | H | 45 | 4.1 |
| COMP-005 | H | F | 62 | 6.8 |
| COMP-006 | H | Cl | 55 | 6.1 |
| COMP-007 | H | CH3 | 75 | 8.3 |
| Axitinib (Alternative) | - | - | 6.5 | 0.2 |
| Centrinone (Alternative) | - | - | 2.7 | 4.8 |
Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[1]
Structure-Activity Relationship (SAR) Summary:
The data reveals key trends in the structure-activity relationship for this series of analogs.[1] Small electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring attached to the 4-amino group (R1 position) tend to increase PLK4 inhibitory potency, likely due to favorable interactions within the ATP-binding pocket of the kinase.[1] Conversely, modifications at other positions on the indazole core (R2 position) appear to be less well-tolerated, with even minor substitutions leading to a decrease in activity.[1] This suggests that the 6-bromo-1-methyl-1H-indazol-4-amine core is a highly optimized scaffold for PLK4 inhibition.[1] While the lead compound and its analogs demonstrate promising nanomolar potency against PLK4, established inhibitors like Axitinib and Centrinone show more potent inhibition.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay) [1]
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a widely used method for quantifying kinase activity and inhibition.
-
Objective: To determine the IC50 values of the test compounds against the target kinase, PLK4.
-
Materials:
-
LanthaScreen™ Certified Eu-anti-GST Antibody
-
GST-tagged PLK4 kinase
-
Alexa Fluor™ conjugated kinase tracer
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
-
Procedure:
-
A serial dilution of the test compound is prepared in DMSO and subsequently diluted in the assay buffer.
-
The kinase, Eu-labeled antibody, and the test compound dilutions are added to the wells of a 384-well plate.
-
The reaction is initiated by adding a mixture of the fluorescently labeled tracer and ATP.
-
The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The plate is read on a fluorescence plate reader capable of measuring TR-FRET.
-
Emission signals from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) are collected.[1]
-
-
Data Analysis:
Cellular Antiproliferative Assay (MTT Assay) [1]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Objective: To determine the antiproliferative IC50 values of the test compounds in a cancer cell line.
-
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for 72 hours.
-
Following the incubation period, MTT solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution.
-
-
Data Acquisition:
-
The absorbance is measured at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 values are determined from the dose-response curves.[1]
-
Visualizing Mechanisms and Workflows
PLK4 Signaling in Centrosome Duplication
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its overexpression can lead to centrosome amplification, a characteristic feature of many cancers, which contributes to genomic instability and tumor progression. Inhibitors based on the 6-bromo-1-methyl-1H-indazole scaffold can block the kinase activity of PLK4, thereby preventing aberrant cell division.
General Workflow for Kinase Inhibitor Discovery
The discovery and optimization of kinase inhibitors is a systematic process that begins with identifying a lead compound and progresses through iterative cycles of chemical synthesis and biological evaluation to improve potency and selectivity.
References
Navigating the Structure-Activity Landscape of Indazol-3-amine Analogs for Anticancer Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromo-1-methyl-1H-indazol-3-amine analogs and related derivatives, offering insights for the rational design of novel anticancer agents. By examining key structural modifications and their impact on biological activity, we aim to equip researchers with the knowledge to navigate this promising chemical space.
Deciphering the Impact of Structural Modifications: A Quantitative Overview
The biological activity of indazol-3-amine derivatives is profoundly influenced by the nature and position of substituents on the indazole core and the exocyclic amine. The following table summarizes the in vitro antiproliferative activity (IC50) of a series of 1H-indazol-3-amine derivatives against various human cancer cell lines. While not exclusively focused on the 6-bromo-1-methyl scaffold, this data provides crucial insights into the broader SAR of this compound class.
| Compound | R1 | R2 | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) |
| 6a | H | 2-chlorophenyl | >50 | 15.3 | >50 | 25.4 |
| 6b | H | 3-chlorophenyl | >50 | 12.8 | >50 | 20.1 |
| 6o | H | 4-methoxyphenyl | 10.5 | 5.15 | 18.2 | 12.3 |
| 6p | H | 4-fluorophenyl | 12.3 | 8.9 | 20.5 | 15.6 |
| 5-Fu (Control) | - | - | 4.8 | 6.2 | 5.5 | 7.1 |
Data adapted from a study on 1H-indazole-3-amine derivatives, where the core structure was modified at the 3-amino position.[1][2][3]
Key Insights from the Data:
-
Substitution at the 3-amino position: The nature of the substituent on the 3-amino group significantly impacts anticancer activity. Aromatic substitutions, in general, appear to be favorable.
-
Influence of Phenyl Ring Substituents: For analogs with a phenyl ring attached to the 3-amino group, the substitution pattern on the phenyl ring is a key determinant of potency. The 4-methoxyphenyl substituted analog (6o ) demonstrated the most promising activity against the K562 cell line, with an IC50 value of 5.15 µM.[1][2][3]
-
Cell Line Specificity: The analogs exhibit varying degrees of selectivity for different cancer cell lines, highlighting the importance of evaluating compounds against a diverse panel of cell lines.
Visualizing the Path to Biological Activity: Experimental Workflow
The journey from a chemical entity to a potential therapeutic agent involves a series of well-defined experimental steps. The following diagram illustrates a typical workflow for the synthesis and biological evaluation of indazol-3-amine analogs.
Caption: A generalized workflow for the synthesis and biological evaluation of indazol-3-amine analogs.
The Kinase Inhibition Connection: A Key Mechanism of Action
Many indazol-3-amine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways. The 1H-indazol-3-amine moiety is a well-established "hinge-binding" fragment, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] The following diagram illustrates this general principle.
Caption: A conceptual diagram illustrating the competitive binding of an indazol-3-amine analog to the ATP pocket of a kinase.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental procedures employed. Below are detailed methodologies for key experiments typically cited in SAR studies of anticancer agents.
General Procedure for Synthesis of 1H-Indazol-3-amine Derivatives
The synthesis of the target indazol-3-amine analogs often involves a multi-step process. A common route starts with a substituted 2-fluorobenzonitrile, which undergoes cyclization with hydrazine to form the indazole core. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are then employed to introduce diversity at various positions of the indazole ring.[1]
Example: Suzuki Coupling for C-5 Arylation [1]
-
To a solution of 5-bromo-1H-indazol-3-amine (1.0 eq) in a mixture of 1,4-dioxane and water (1:1) is added the desired arylboronic acid or ester (1.2 eq) and cesium carbonate (Cs2CO3) as a base (2.0 eq).
-
The mixture is degassed with nitrogen or argon.
-
A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is added.
-
The reaction mixture is heated to 90-100 °C and stirred for 4-12 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography on silica gel.
In Vitro Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control, such as 5-fluorouracil (5-Fu), is also included.
-
After a 48-72 hour incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
The absorbance of each well is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel anticancer agents, particularly kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications at key positions of the indazole core to optimize potency and selectivity. Future research in this area should focus on:
-
Exploring a wider range of substitutions at the N1, C5, and C6 positions of the indazole ring to further refine the SAR.
-
Investigating the impact of stereochemistry on biological activity, particularly for analogs with chiral centers.
-
Conducting in-depth mechanistic studies to elucidate the specific kinase targets and signaling pathways modulated by the most potent compounds.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and drug-like characteristics.
By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of indazole-based cancer therapeutics.
References
A Comparative Guide to the HPLC Purity Validation of 6-bromo-1-methyl-1H-indazol-3-amine Derivatives
This guide provides a comprehensive overview of the validation of 6-bromo-1-methyl-1H-indazol-3-amine derivative purity using High-Performance Liquid Chromatography (HPLC). Targeted at researchers, scientists, and drug development professionals, this document outlines a detailed experimental protocol, presents comparative data, and visualizes the analytical workflow. The methodologies described are crucial for ensuring the quality, consistency, and safety of pharmaceutical intermediates.
Comparative Purity Analysis
The purity of this compound and its derivatives is paramount for their application in pharmaceutical synthesis. HPLC analysis is the industry standard for quantifying the purity and identifying potential process-related impurities or degradation products. The following table summarizes typical purity data for the target compound compared to a potential regioisomeric impurity and the unmethylated parent compound.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 5.8 | 99.6 | ≥ 99.5 |
| 6-bromo-2-methyl-2H-indazol-3-amine (Isomer) | 6.2 | 0.2 | - |
| 6-bromo-1H-indazol-3-amine (Parent Compound) | 4.5 | 0.1 | - |
| Unknown Impurity 1 | 3.7 | 0.05 | - |
| Unknown Impurity 2 | 7.1 | 0.05 | - |
Note: The data presented in this table is representative and may vary based on the specific synthesis route and purification methods employed.
Experimental Protocol: HPLC Purity Determination
This section details a robust HPLC method for the purity validation of this compound derivatives.
1. Instrumentation and Materials:
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference standard of this compound (purity >98%)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.[1]
-
Sample Solution: Prepare the sample solution of the synthesized this compound derivative at the same concentration as the standard solution using the diluent.[1]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Formic acid in water[1][2] B: Acetonitrile[1][2] |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute any less polar impurities. For example: 0-5 min 80% A, 5-15 min ramp to 20% A, 15-20 min hold at 20% A, 20-21 min return to 80% A, 21-25 min re-equilibration.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis: The purity of the this compound derivative is determined by calculating the area percentage of the main peak from the HPLC chromatogram.[3]
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity validation and the logical relationship of this analysis within the broader context of quality control.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical relationship of HPLC validation in quality control.
References
A Comparative Analysis of 6-bromo-1-methyl-1H-indazol-3-amine and Other Bromoindazoles in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis and Reactivity of Key Bromoindazole Isomers
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Bromoindazoles, in particular, serve as versatile synthetic intermediates, offering a reactive handle for diversification through various cross-coupling reactions. This guide provides a comparative analysis of the synthesis and reactivity of 6-bromo-1-methyl-1H-indazol-3-amine alongside other key positional isomers, namely the 5-bromo and 7-bromo analogues. The information presented herein, supported by experimental data, aims to assist researchers in selecting the optimal building blocks and reaction conditions for their synthetic endeavors.
Synthesis of Bromo-1-methyl-1H-indazol-3-amines: A Comparative Overview
The synthesis of bromo-1-methyl-1H-indazol-3-amines typically involves a two-step sequence: the formation of the bromo-1H-indazol-3-amine core, followed by N-methylation. While various methods exist for the construction of the indazole ring, a common and efficient route to the 3-aminoindazole precursors involves the cyclization of appropriately substituted fluorobenzonitriles with hydrazine. The subsequent N-methylation can then be achieved using a suitable methylating agent.
Table 1: Comparison of Synthetic Yields for Bromo-1H-indazol-3-amines and their N-methylation
| Compound | Synthesis of Bromo-1H-indazol-3-amine (Yield) | N-methylation of Bromo-1H-indazol-3-amine (Yield) |
| This compound | Not explicitly found, but the precursor 6-bromo-1H-indazol-3-amine can be synthesized. | 80%[1] |
| 5-bromo-1-methyl-1H-indazol-3-amine | 99.5%[2] | Data not available, but general N-methylation protocols can be applied. |
| 7-bromo-1-methyl-1H-indazol-3-amine | Synthesis of the precursor 7-bromo-1H-indazole is reported with yields of 37% and 96% via different routes.[3] Synthesis of the 3-amino derivative is not explicitly detailed. | Data not available, but general N-methylation protocols can be applied. |
Note: The yields are reported from literature and may vary depending on the specific reaction conditions and scale.
Experimental Protocols: Synthesis of Key Intermediates
Synthesis of this compound[1]
Step 1: N-methylation of 6-bromo-1H-indazol-3-amine
To a solution of 6-bromo-1H-indazol-3-amine (788 mg, 3.71 mmol) in dimethylformamide (3 mL) cooled to 0 °C, sodium hydride (60% dispersion in oil; 163 mg, 6.79 mmol) is added in portions. The reaction mixture is stirred at 0 °C for 30 minutes. Iodomethane (225 μL, 4.09 mmol) is then added dropwise, and the reaction is stirred for 2 hours at room temperature. Upon completion, water is added to precipitate the product. The solid is collected by filtration and dried to afford this compound.
Synthesis of 5-bromo-1H-indazol-3-amine[2]
To a 250 mL round-bottom flask, add 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol). The reaction mixture is heated to 100 °C for 5 minutes. The excess hydrazine is then removed under reduced pressure to give 5-bromo-1H-indazol-3-amine.
References
Assessing the Selectivity of Kinase Inhibitors Derived from the 6-Bromo-1-methyl-1H-indazole Scaffold: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity of kinase inhibitors derived from the 6-bromo-1-methyl-1H-indazole scaffold. While the specific derivative 6-bromo-1-methyl-1H-indazol-3-amine is not extensively documented in public literature, this guide will focus on the closely related and well-studied 6-bromo-1-methyl-1H-indazol-4-amine and other indazole-based inhibitors. The indazole core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine core of ATP and thereby act as a competitive inhibitor for a wide range of protein kinases.[1]
This guide presents quantitative data on the inhibitory activity of these compounds, details the experimental protocols used to determine their selectivity, and provides visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential and off-target effects.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity. The following tables summarize the inhibitory activity of various indazole-based compounds against a range of protein kinases.
Table 1: Inhibitory Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4
This table presents the in vitro kinase inhibitory activity of a series of analogs based on the 6-bromo-1-methyl-1H-indazol-4-amine scaffold against Polo-like Kinase 4 (PLK4), a key regulator of the cell cycle.[2] The data is presented as half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. For comparison, the established kinase inhibitors Axitinib and Centrinone are included.[2]
| Compound ID | R1 Substitution | R2 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |
| LEAD-001 | H | H | 50 | 5.2 |
| COMP-002 | F | H | 35 | 3.8 |
| COMP-003 | Cl | H | 28 | 2.5 |
| COMP-004 | CH3 | H | 45 | 4.1 |
| COMP-005 | H | F | 62 | 6.8 |
| COMP-006 | H | Cl | 55 | 6.1 |
| COMP-007 | H | CH3 | 75 | 8.3 |
| Axitinib (Alternative) | - | - | 6.5 | 0.2 |
| Centrinone (Alternative) | - | - | 2.7 | 4.8 |
Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[2]
Table 2: Kinase Selectivity Profile of an Indazole-Based PLK4 Inhibitor (C05) vs. Axitinib
This table compares the selectivity of a novel indazole-based PLK4 inhibitor, C05, with the multi-kinase inhibitor Axitinib, which also contains an indazole core.[3] The data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM, while the data for Axitinib is given as IC50 values.[3] This comparison highlights the potential for developing highly selective inhibitors from the indazole scaffold.
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| CDK4/cyclin D3 | 10.23% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| CHK1 | 18.67% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
Key Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the assessment of kinase inhibitor selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the assessment of kinase inhibitor selectivity.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is employed to determine the IC50 values of compounds against a target kinase.[2]
Reagents:
-
LanthaScreen™ Certified Eu-anti-GST Antibody
-
GST-tagged target kinase (e.g., PLK4)
-
Alexa Fluor™ conjugated kinase tracer
-
Test compounds (derivatives of 6-bromo-1-methyl-1H-indazol-4-amine)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.
-
Reagent Preparation: Mix the kinase, tracer, and Eu-labeled antibody in a buffer solution.
-
Assay Plate Setup: Add the test compound dilutions to a 384-well plate.
-
Reaction Initiation: Add the kinase/tracer/antibody mixture to the wells of the 384-well plate.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[2]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).[2] Collect the emission signals from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm).[2]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[2] Determine the IC50 values by fitting the dose-response curves using a four-parameter logistic model.[2]
General Protocol for Kinase Selectivity Profiling
To assess the selectivity of a kinase inhibitor, it is screened against a large panel of kinases.[4]
Two-Tiered Strategy:
-
Initial Single-Concentration Screening: Test the compound at a single concentration (e.g., 0.5 µM or 1 µM) in duplicate against a broad panel of kinases (e.g., >200 kinases).[1] This initial screen identifies the primary targets of the inhibitor.
-
IC50 Determination for Active Hits: For kinases that show significant inhibition (e.g., >70%) in the initial screen, determine the IC50 values using a 10-point dose-response curve.[1]
General Assay Procedure (using ADP-Glo™ Kinase Assay as an example):
-
Reaction Setup: In a multi-well plate, set up the kinase reaction including the kinase, substrate, ATP, and the test inhibitor at various concentrations.[5]
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase.[5]
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[5]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP.[5]
-
Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]
By following these protocols and utilizing comparative data, researchers can effectively assess the selectivity of kinase inhibitors derived from the 6-bromo-1-methyl-1H-indazole scaffold and make informed decisions in the drug development process.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Data of Novel Compounds Synthesized from 6-bromo-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for novel compounds hypothetically synthesized from the versatile starting material, 6-bromo-1-methyl-1H-indazol-3-amine. Given the significant interest in indazole derivatives for various therapeutic applications, this document outlines potential synthetic pathways and the expected spectroscopic characteristics of the resulting novel molecules. The indazole scaffold is a privileged structure in medicinal chemistry, and the functionalization of this compound opens avenues for the creation of new chemical entities with potential biological activity.
Spectroscopic Data of the Starting Material and Proposed Novel Compounds
The following tables summarize the known spectroscopic data for the starting material, this compound, and the predicted data for two classes of novel compounds: a Suzuki-Miyaura coupling product and a Buchwald-Hartwig amination product. These reactions are standard, high-yield methods for the derivatization of aryl bromides.
Table 1: ¹H NMR Data (Predicted for Novel Compounds)
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | -CH₃ Protons (ppm) | Other Protons (ppm) |
| This compound | 7.60 (s, 1H), 7.59 (d, 1H), 7.01 (d, 1H)[1] | 5.7 (s, 2H)[1] | 3.75 (s, 3H)[1] | - |
| Proposed Novel Compound 1 (Suzuki-Miyaura Product with Phenylboronic Acid) | ~7.3-7.8 (m, multiplet) | ~5.8 (s, broad) | ~3.8 (s) | - |
| Proposed Novel Compound 2 (Buchwald-Hartwig Product with Aniline) | ~6.8-7.7 (m, multiplet) | ~5.9 (s, broad) | ~3.7 (s) | ~8.0 (s, broad, -NHAr) |
Table 2: Mass Spectrometry Data (Predicted for Novel Compounds)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| This compound | C₈H₈BrN₃ | 226.08 | 226/228 (bromine isotopes)[1] |
| Proposed Novel Compound 1 (Suzuki-Miyaura Product with Phenylboronic Acid) | C₁₄H₁₃N₃ | 223.28 | 224 |
| Proposed Novel Compound 2 (Buchwald-Hartwig Product with Aniline) | C₁₄H₁₄N₄ | 238.29 | 239 |
Experimental Protocols
Detailed methodologies for the synthesis of the proposed novel compounds are provided below. These protocols are based on established procedures for similar indazole derivatives.
Synthesis of Proposed Novel Compound 1 via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Proposed Novel Compound 2 via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add toluene (5 mL), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthetic workflows for the preparation of the proposed novel compounds from this compound.
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Caption: Synthetic workflow for the Buchwald-Hartwig amination.
References
Safety Operating Guide
Proper Disposal of 6-bromo-1-methyl-1H-indazol-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-bromo-1-methyl-1H-indazol-3-amine. The following procedures are synthesized from safety data sheets of the compound and its structural analogs, emphasizing compliant and safe waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the potential hazards associated with this compound, the following PPE is recommended:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors.[1] |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Laboratory personnel are responsible for the safe collection, segregation, and labeling of the chemical waste before its collection.
Step 1: Waste Segregation
Due to its bromine content, this compound is classified as a halogenated organic compound.[3][4] It is crucial to segregate this waste stream from non-halogenated organic waste to ensure proper disposal and to avoid increased disposal costs.[3][4]
-
Solid Waste: Collect unused or waste this compound and contaminated disposable labware (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealable container for "Halogenated Organic Solid Waste".[3][4]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container labeled "Halogenated Organic Liquid Waste".[4] Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity.[4]
-
Contaminated Glassware: Glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected in the "Halogenated Organic Liquid Waste" container.[3] After decontamination, the glassware can be washed according to standard laboratory procedures.[3]
Step 2: Waste Collection and Storage
Carefully transfer the waste into the appropriate, designated container.[1] Ensure the container is kept tightly closed and is stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.[1] Provide them with a clear and accurate description of the waste, including its chemical composition.
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.[5]
-
Containment and Cleanup: For a solid spill, carefully sweep up the material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.[2] For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand) and then collect the absorbed material into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
